PF-05198007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H12ClF4N5O3S2 |
|---|---|
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
Clé InChI |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F |
Origine du produit |
United States |
Foundational & Exploratory
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PF-05198007, a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of pain therapeutics. Herein, we consolidate quantitative data, detail experimental protocols, and visualize key pathways to offer a comprehensive understanding of this compound's interaction with its target.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling.[1][2] Preferentially expressed in peripheral sensory and sympathetic neurons, Nav1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials.[3][4] Its pivotal role in human pain perception is underscored by genetic studies demonstrating that loss-of-function mutations lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating inherited pain syndromes.[2] This has positioned Nav1.7 as a highly attractive target for the development of novel analgesics.
This compound has emerged as a key tool compound for dissecting the physiological role of Nav1.7 due to its high potency and selectivity. This guide will explore the specifics of its inhibitory action, providing a foundational resource for further research and development in the pursuit of effective pain management.
Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data for this compound and the related compound PF-05089771, highlighting their potency and selectivity for the Nav1.7 channel.
| Compound | Assay Type | Cell Line | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| PF-05089771 | Whole-cell Patch Clamp | HEK293 | hNav1.7 | 11 | - | - |
| PF-05089771 | Whole-cell Patch Clamp | HEK293 | hNav1.7 | 9.49 | - | - |
Table 1: In Vitro Potency of Arylsulfonamide Nav1.7 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for PF-05089771, a compound with a similar pharmacodynamic profile to this compound, against human Nav1.7 (hNav1.7) channels expressed in HEK293 cells. The data indicates high-potency inhibition in the low nanomolar range.
| Compound | Parameter | Species | In Vivo Model | Dosing | Effect |
| This compound | TTX-S Current Inhibition | Mouse | DRG Neurons | 30 nM | 83.0 ± 2.7% block of total TTX-S current |
| This compound | Capsaicin-Induced Flare | Mouse (WT) | Capsaicin Flare | 1 or 10 mg/kg (oral) | Significant reduction in flare response |
| This compound | Capsaicin-Induced Nociceptive Behavior | Mouse | Capsaicin-Induced Pain | - | Inhibition of nociceptive behavior |
| PF-05089771 | Acetic Acid-Induced Writhing | Mouse | Visceral Pain | 100 mg/kg (i.p.) | Significant decrease in writhing behavior |
Table 2: In Vitro and In Vivo Pharmacodynamic Effects of this compound and PF-05089771. This table summarizes the functional effects of this compound and PF-05089771 in both in vitro and in vivo models. These results demonstrate the ability of these compounds to engage the Nav1.7 target in native systems and produce analgesic effects in preclinical pain models.
Experimental Protocols
To ensure the reproducibility and further exploration of the mechanism of action of this compound, detailed experimental protocols for key assays are provided below.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To determine the potency and selectivity of compounds on Nav1.7 channels.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.
Protocol:
-
Cell Preparation: HEK293 cells expressing hNav1.7 are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.
-
To assess the inhibition of the inactivated state of Nav1.7, the following voltage protocol is used:
-
Cells are held at a holding potential of -120 mV.
-
A conditioning prepulse to approximately -70 mV is applied for 5 seconds to induce channel inactivation.
-
A brief return to -120 mV for 5 ms is followed by a 50 ms test pulse to 0 mV to elicit sodium currents.
-
-
To measure resting-state block, cells are held at -120 mV and stepped directly to 0 mV for 50 ms.
-
-
Data Analysis:
-
Peak inward sodium currents are measured before and after the application of the test compound.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
-
Capsaicin-Induced Flare Model in Mice
Objective: To assess the in vivo efficacy of Nav1.7 inhibitors on neurogenic inflammation.
Animal Model: Wild-type (WT) mice.
Protocol:
-
Compound Administration: this compound is administered orally at doses of 1 or 10 mg/kg.
-
Capsaicin Application: A solution of capsaicin is applied topically to the hind paw of the mice.
-
Flare Measurement: The area of the resulting flare (vasodilation) is measured over time.
-
Data Analysis: The area under the curve (AUC) for the flare response is calculated and compared between vehicle-treated and compound-treated groups.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway of Nav1.7 in pain and the experimental workflow for evaluating Nav1.7 inhibitors.
Figure 1: Nav1.7 Signaling Pathway in Pain and Inhibition by this compound.
Figure 2: Experimental Workflow for a Nav1.7 Inhibitor.
Mechanism of Action of this compound
This compound is an arylsulfonamide that acts as a potent and selective inhibitor of the Nav1.7 sodium channel. Its mechanism of action is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel. By doing so, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the excitability of nociceptive neurons.
The inhibitory profile of the related compound PF-05089771 suggests that it interacts with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[5] A conformational change in this VSD upon depolarization is thought to reveal a high-affinity binding site for the inhibitor, leading to the stabilization of a non-conducting conformation from which recovery is slow.[5] Given the similar pharmacodynamic profile, it is highly probable that this compound shares this mechanism of action.
In preclinical models, the functional consequence of this inhibition is a reduction in the electrical activity of nociceptors. As demonstrated, this compound potently blocks the tetrodotoxin-sensitive (TTX-S) sodium current in dorsal root ganglion (DRG) neurons, a current predominantly carried by Nav1.7.[6] This translates to a diminished response to painful stimuli in vivo, as evidenced by the reduction of capsaicin-induced flare and nociceptive behaviors in mice.[7][8] The capsaicin-induced flare is a measure of neurogenic inflammation mediated by the release of neuropeptides from sensory nerve endings, a process that is dependent on action potential propagation and therefore sensitive to Nav1.7 inhibition.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Nav1.7 in pain signaling. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models, underscore the potential of targeting Nav1.7 for the development of novel analgesics. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working to advance our understanding of Nav1.7 and translate these findings into clinically effective therapies. While selective Nav1.7 inhibitors have faced challenges in clinical trials for chronic pain conditions, the continued exploration of their mechanism and potential in different pain modalities remains a promising area of research.
References
- 1. physoc.org [physoc.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of PF-05198007 in Nociception: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-05198007 is a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Extensive research has demonstrated that Nav1.7 is a key player in pain sensation, making it a significant target for the development of novel analgesics.[1][3][4] This technical guide provides an in-depth analysis of the function of this compound in nociception, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its characterization.
Mechanism of Action: Targeting the Source of Pain Signals
Nociception, the sensory nervous system's response to harmful or potentially harmful stimuli, relies on the generation and propagation of action potentials in specialized sensory neurons known as nociceptors. The voltage-gated sodium channel Nav1.7 is preferentially expressed in these peripheral sensory neurons and plays a critical role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential firing.[4][5]
This compound exerts its function by selectively binding to and inhibiting the Nav1.7 channel. This blockade prevents the influx of sodium ions that is necessary for the initiation and upstroke of the action potential in nociceptors.[1][2] By inhibiting Nav1.7, this compound effectively dampens the electrical signals that transmit pain information from the periphery to the central nervous system.[1][2] This targeted action at a crucial checkpoint in the pain pathway underscores its potential as an analgesic agent.
Quantitative Data: Potency and Selectivity
The efficacy of a pharmacological agent is defined by its potency and selectivity. The following table summarizes the inhibitory potency of this compound against mouse Nav1.7 and its selectivity over other related sodium channel subtypes as determined by whole-cell patch-clamp electrophysiology.[2]
| Channel Subtype | IC50 (nM) | Slope |
| Mouse Nav1.7 | 5.2 | 1.1 |
| Mouse Nav1.6 | 149 | 1.5 |
| Mouse Nav1.1 | 174 | 0.7 |
Table 1: Inhibitory potency (IC50) of this compound against various mouse voltage-gated sodium channel subtypes. Data sourced from Alexandrou et al., 2016.[2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of nociception at the peripheral nerve terminal and the mechanism by which this compound intervenes.
Caption: this compound blocks the Nav1.7 channel, preventing pain signal generation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound in nociception.
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique was employed to determine the potency and selectivity of this compound on isolated neurons expressing specific sodium channel subtypes.[2]
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents.
Cell Preparation:
-
HEK293 cells stably expressing mouse Nav1.1, Nav1.6, or Nav1.7 were cultured under standard conditions.
-
For recordings from primary neurons, dorsal root ganglia (DRG) were dissected from adult mice.
-
DRG ganglia were enzymatically dissociated using collagenase and dispase, followed by mechanical trituration to obtain a single-cell suspension.
-
Isolated neurons were plated on laminin/poly-D-lysine coated coverslips and cultured for 18-24 hours before recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings were performed at room temperature using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ were used to form a giga-ohm seal with the cell membrane.
-
Following establishment of the whole-cell configuration, cells were voltage-clamped at a holding potential of -100 mV.
-
Sodium currents were elicited by a depolarizing step to 0 mV for 50 ms.
-
This compound was applied at various concentrations via a perfusion system.
-
The inhibitory effect was quantified by measuring the reduction in the peak sodium current amplitude.
-
Concentration-response curves were generated, and IC50 values were calculated using a standard Hill equation.
Caption: A streamlined workflow for electrophysiological analysis of this compound.
In Vivo Capsaicin-Induced Flare Model
This animal model was utilized to assess the in vivo efficacy of this compound in a model of neurogenic inflammation, a key component of certain pain states.[6]
Objective: To evaluate the effect of this compound on capsaicin-induced vasodilation (flare) in mice.
Animals:
-
Adult male C57Bl/6J wild-type mice were used.
Procedure:
-
Mice were orally administered with either vehicle or this compound at doses of 1 or 10 mg/kg.
-
One hour post-dosing, mice were anesthetized with isoflurane.
-
A baseline measurement of skin blood flow was taken from the plantar surface of the hind paw using a laser Doppler imager.
-
A 1% capsaicin solution was applied topically to the plantar surface of the hind paw.
-
Skin blood flow was then measured continuously for 55 minutes to monitor the development of the flare response.
-
The area of the flare response was quantified and compared between vehicle- and this compound-treated groups.
Data Analysis:
-
The total flare response was calculated as the area under the curve (AUC) of blood flow over time.
-
Statistical significance between groups was determined using an appropriate statistical test, such as ANOVA.
Caption: Experimental workflow for the in vivo capsaicin-induced flare model.
Conclusion
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. physoc.org [physoc.org]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific data and methodologies surrounding PF-05198007, a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7. Recognized as a critical player in pain signaling pathways, Nav1.7 has become a key target for the development of novel analgesics. This compound, a preclinical tool compound, serves as an important instrument in the ongoing research to unravel the complexities of Nav1.7 function and its role in nociception.
Core Compound Profile
| Property | Value |
| Compound Name | This compound |
| Chemical Name | [4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide][1] |
| Molecular Target | Voltage-gated sodium channel Nav1.7 (SCN9A) |
| Therapeutic Area | Pain (preclinical research) |
| Class | Arylsulfonamide |
Mechanism of Action
This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel. By stabilizing the channel in a non-conducting conformation, it effectively reduces the number of channels available to open in response to depolarization. This dampens the generation and propagation of action potentials in nociceptive neurons, which are neurons that detect and transmit pain signals. The state-dependent nature of this inhibition allows for a targeted effect on neurons that are firing at high frequencies, a characteristic of pain signaling pathways.
Quantitative Analysis: Potency and Selectivity
Table 1: In Vitro Efficacy of this compound
| Assay | Species | Preparation | Effect | Concentration |
| Action Potential Rheobase | Mouse | Dorsal Root Ganglion (DRG) Neurons | Increased rheobase | 30 nM |
| Capsaicin-Induced Flare | Mouse | In vivo | Reduced flare response | 1 and 10 mg/kg (oral)[4] |
| Synaptically-evoked EPSCs | Mouse | Spinal Cord Slice | Inhibition of Aδ- and C-fiber evoked EPSCs | 30 nM[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is fundamental for characterizing the inhibitory effects of this compound on Nav1.7 channels.
Objective: To measure the potency and characterize the state-dependence of Nav1.7 channel inhibition by this compound.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Voltage Protocol for Assessing State-Dependent Inhibition:
-
Resting State: From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to 0 mV to elicit peak inward current.
-
Inactivated State: From a holding potential of -120 mV, apply a 500 ms pre-pulse to a voltage that induces approximately 50% steady-state inactivation (e.g., -70 mV), followed immediately by a 50 ms test pulse to 0 mV.
Procedure:
-
Establish a whole-cell patch-clamp configuration on a HEK293 cell expressing Nav1.7.
-
Record baseline Nav1.7 currents using the specified voltage protocols.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
After a stable effect is reached, record the inhibited currents using the same voltage protocols.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a Hill equation.
Capsaicin-Induced Flare Model in Mice
This in vivo model assesses the ability of this compound to inhibit neurogenic inflammation, a key component of certain pain states.
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing capsaicin-induced flare.
Animal Model: Male C57Bl/6J mice.
Procedure:
-
Administer this compound (1 or 10 mg/kg) or vehicle orally to the mice.
-
After a predetermined time (e.g., 60 minutes), topically apply a solution of capsaicin (e.g., 0.1% in 70% ethanol) to the plantar surface of the hind paw.[4]
-
Measure the area of the resulting flare (vasodilation and reddening of the skin) at various time points using a laser Doppler scanner or digital imaging.[4]
-
Calculate the total flare area over the observation period (Area Under the Curve, AUC).
-
Compare the flare AUC in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Visualizing the Core Concepts
Signaling Pathway of Nociception and Nav1.7 Inhibition
Caption: Role of Nav1.7 in pain signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the capsaicin-induced flare model.
Synthesis and Structure-Activity Relationship (SAR)
This compound belongs to the arylsulfonamide class of Nav1.7 inhibitors. The synthesis of this class of compounds typically involves the coupling of a substituted benzenesulfonyl chloride with a heterocyclic amine. The structure-activity relationship for this series has been extensively explored, with key findings indicating that:
-
The sulfonamide moiety is crucial for interacting with the voltage-sensing domain of the Nav1.7 channel.
-
The di-substituted phenyl ring attached to the sulfonamide influences potency and selectivity. The 5-chloro and 2-fluoro substitutions are common in potent inhibitors.
-
The phenoxy linker and the attached pyrazole ring are critical for high-affinity binding.
-
The substituent on the phenoxy ring (trifluoromethyl in this compound) fine-tunes the compound's properties, including potency, selectivity, and metabolic stability.
-
The heterocyclic group attached to the sulfonamide nitrogen (a thiazole in this compound) also plays a significant role in determining the overall pharmacological profile.
The development of this compound and its analogs has been guided by iterative medicinal chemistry efforts to optimize potency for Nav1.7 while minimizing activity against other sodium channel subtypes and improving pharmacokinetic properties.
Conclusion
This compound is a valuable pharmacological tool for the investigation of Nav1.7's role in pain pathophysiology. Its high potency and selectivity, characteristic of the arylsulfonamide class, allow for targeted in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other Nav1.7 inhibitors. Further research into the precise binding interactions and the translation of preclinical efficacy to clinical settings remains an active area of investigation in the quest for novel, non-opioid analgesics.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Investigating the Role of PF-05198007 in Pain Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), and has been genetically and pharmacologically validated as a key player in pain signaling.[1] Gain-of-function mutations in SCN9A are linked to painful inherited channelopathies, while loss-of-function mutations result in a congenital insensitivity to pain. This has made Nav1.7 a prime target for the development of novel analgesics. PF-05198007 is a potent and selective inhibitor of the Nav1.7 channel that has served as a valuable preclinical tool compound to probe the role of this channel in various pain models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound in pain pathways.
Mechanism of Action
This compound is an arylsulfonamide that acts as a state-dependent blocker of the Nav1.7 channel. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby preventing its return to the resting state and subsequent opening upon depolarization. This leads to a reduction in the excitability of nociceptive neurons. While a detailed quantitative selectivity panel for this compound against other Nav channel subtypes is not publicly available, it is reported to have a pharmacodynamic and selectivity profile that is identical to the closely related compound, PF-05089771.[2] The selectivity of PF-05089771 for Nav1.7 over other Nav subtypes is well-documented and is presented in the table below as a surrogate for this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| Inhibition of TTX-S current | Small-diameter mouse DRG neurons | 83.0 ± 2.7% at 30 nM | [2] |
Selectivity Profile of PF-05089771 (as a surrogate for this compound)
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 11 | 1 |
| hNav1.1 | >10,000 | >909 |
| hNav1.2 | >10,000 | >909 |
| hNav1.3 | >10,000 | >909 |
| hNav1.4 | >10,000 | >909 |
| hNav1.5 | >10,000 | >909 |
| hNav1.6 | 180 | 16 |
| hNav1.8 | >10,000 | >909 |
Data for PF-05089771 is used as a surrogate due to reports of an identical selectivity profile and the lack of publicly available detailed data for this compound.
In Vivo Efficacy of this compound in the Capsaicin-Induced Flare Model
| Animal Model | Dosing | Effect on Capsaicin-Induced Flare | Reference |
| Wild-type C57Bl/6J mice | 1 mg/kg, p.o. | Significant reduction | [2] |
| Wild-type C57Bl/6J mice | 10 mg/kg, p.o. | Significant reduction | [2] |
| Nav1.7Nav1.8Cre mice | 1 and 10 mg/kg, p.o. | No significant effect | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is a generalized procedure for recording sodium currents from isolated DRG neurons to assess the effects of Nav1.7 inhibitors like this compound.
1. DRG Neuron Dissociation:
-
Euthanize adult rats or mice according to approved institutional protocols.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).
-
Treat the ganglia with an enzymatic solution containing collagenase and trypsin to digest the connective tissue.
-
Mechanically triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and incubate for 2-24 hours before recording.
2. Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with an external (bath) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal (pipette) solution for sodium current recording (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
For voltage-clamp recordings of sodium currents, hold the neuron at a potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To isolate Nav1.7 currents, a subtraction protocol using a selective blocker of other Nav subtypes present in DRG neurons (e.g., TTX for TTX-resistant channels) can be employed.
-
Perfuse this compound at the desired concentration and repeat the voltage-step protocol to measure its effect on the current amplitude and kinetics.
In Vivo Capsaicin-Induced Flare Model in Mice
This protocol describes a method to assess the effect of orally administered this compound on neurogenic inflammation.
1. Animal Preparation:
-
Use adult male C57Bl/6J mice.
-
Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 1 or 10 mg/kg).
2. Induction and Measurement of Flare:
-
After a predetermined time following drug administration (e.g., 60 minutes), topically apply a solution of capsaicin (e.g., 0.1% in a vehicle of 70% ethanol, 20% water, and 10% Tween 80) to the plantar surface of the hind paw.
-
Measure the resulting flare (vasodilation) using a laser Doppler imager.
-
Record blood flow measurements continuously for a set period (e.g., 55 minutes) after capsaicin application.
-
The flare response is quantified as the area under the curve (AUC) of the blood flow over time.
3. Data Analysis:
-
Compare the AUC values between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
Caption: Role of Nav1.7 in nociceptor signaling and its inhibition by this compound.
Caption: Workflow for assessing this compound activity using patch-clamp electrophysiology.
Caption: Workflow for the in vivo capsaicin-induced flare experiment.
Conclusion
This compound is a valuable research tool for elucidating the role of Nav1.7 in pain signaling. Its high potency and selectivity, as inferred from its close analog PF-05089771, make it a suitable probe for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting Nav1.7 for the treatment of pain. While this compound itself is a preclinical tool, the insights gained from its use contribute to the broader effort of developing clinically effective and safe Nav1.7-targeting analgesics.
References
The Selective Nav1.7 Inhibitor PF-05198007: A Technical Guide to its Effects on Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1] Genetic studies in humans have unequivocally linked Nav1.7 to pain sensation. Loss-of-function mutations result in a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating chronic pain syndromes.[1] This has positioned Nav1.7 as a prime therapeutic target for the development of novel analgesics.
PF-05198007 is a potent and selective small-molecule inhibitor of Nav1.7.[2] This technical guide provides an in-depth overview of the effects of this compound on dorsal root ganglion neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is an arylsulfonamide that selectively binds to the Nav1.7 channel, effectively blocking the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[2] It exhibits a pharmacological profile similar to another well-characterized Nav1.7 inhibitor, PF-05089771.[2] The primary mechanism of action is the inhibition of Nav1.7-mediated sodium currents, which leads to a dampening of neuronal excitability.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog PF-05089771 on dorsal root ganglion neurons and related in vivo models.
Table 1: Inhibitory Potency of this compound and Analogs on Nav Channels
| Compound | Channel | IC50 (nM) | Cell Type | Reference |
| PF-05089771 | Nav1.7 | 11 | HEK293 | [3][4] |
| PF-05089771 | Other Nav Channels | >10-fold selectivity over Nav1.7 | Various | [3] |
| PF-05089771 | Nav1.8 | >1000-fold selectivity over Nav1.7 | Various | [3] |
Table 2: Electrophysiological Effects of this compound on Mouse DRG Neurons
| Parameter | Condition | Value | Reference |
| TTX-S Current Inhibition | 30 nM this compound | 83.0 ± 2.7% | [2] |
| Action Potential Rheobase | Control | 173 ± 37 pA | [5] |
| This compound | 239 ± 47 pA | [5] |
Table 3: In Vivo Effects of this compound on Capsaicin-Induced Flare Response in Mice
| Treatment | Genotype | Flare Response (AUC) | % Reduction | Reference |
| Vehicle | Wild-Type | 4930 ± 751 | - | [2][3] |
| 1 mg/kg this compound | Wild-Type | 1967 ± 472 | 60% | [2][3] |
| 10 mg/kg this compound | Wild-Type | 2265 ± 382 | 54% | [2][3] |
| Vehicle | Nav1.7 Nav1.8Cre | No significant difference from WT vehicle | - | [3] |
| 1 or 10 mg/kg this compound | Nav1.7 Nav1.8Cre | No significant effect | - | [3] |
Experimental Protocols
Patch-Clamp Electrophysiology on DRG Neurons
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on sodium currents and action potential firing in isolated DRG neurons.[6][7][8][9][10][11]
a. DRG Neuron Isolation and Culture:
-
Euthanize a juvenile rat or mouse according to approved institutional animal care and use committee protocols.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12 solution.[6]
-
Transfer the ganglia to an enzyme solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12 and incubate to dissociate the neurons.[6]
-
Mechanically triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the neurons on poly-L-lysine coated coverslips in a culture dish.[6]
-
Culture the neurons in DMEM/F12 supplemented with 5% Fetal Bovine Serum and 1% Penicillin/Streptomycin.[6] Neurons are typically used for recording 24-48 hours after plating.
b. Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
To record sodium currents (voltage-clamp mode), hold the neuron at -80 mV and apply depolarizing voltage steps.
-
To record action potentials (current-clamp mode), inject depolarizing current steps of increasing amplitude to determine the rheobase (the minimum current required to elicit an action potential).[11]
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration and record the changes in sodium currents or action potential firing.
Capsaicin-Induced Neurogenic Flare Model
This in vivo model is used to assess the effect of this compound on neurogenic inflammation in mice.[12][13][14][15][16]
a. Animal Preparation:
-
Use adult male C57Bl/6J wild-type mice.[2]
-
Anesthetize the mice with isoflurane.[15]
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle orally.[2]
b. Capsaicin Application and Blood Flow Measurement:
-
After a set pre-treatment time (e.g., 30-60 minutes), topically apply a solution of capsaicin (e.g., 0.1% in a vehicle of ethanol, Tween-20, and saline) to a defined area of the mouse's skin, typically the hind paw or ear.[15]
-
Measure dermal blood flow using a laser Doppler flowmeter before and at multiple time points after capsaicin application.[12][14]
-
The flare response is quantified as the area under the curve (AUC) of the change in blood flow over time.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Role of Nav1.7 in nociceptor action potential propagation and its inhibition by this compound.
Caption: Mechanism of capsaicin-induced neurogenic flare and the inhibitory effect of this compound.
Experimental Workflows
The following diagrams outline the workflows for the key experiments described.
Caption: Workflow for patch-clamp electrophysiology experiments on DRG neurons.
References
- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2) in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pcpr.pitt.edu [pcpr.pitt.edu]
- 16. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
PF-05198007: A Technical Guide to a Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-05198007 is a potent, orally active, and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7. As a member of the arylsulfonamide class, it has been investigated as a preclinical compound for the potential treatment of pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on the experimental methodologies used to characterize this compound. Detailed protocols and data are presented to serve as a resource for researchers in the fields of pain, neuroscience, and drug discovery.
Chemical Structure and Properties
This compound is an arylsulfonamide derivative with a complex molecular structure.
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-chloro-4-(4-chloro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide |
| Molecular Formula | C₁₉H₁₀Cl₂F₄N₄O₃S₂ |
| Molecular Weight | 533.91 g/mol [1][2] |
| CAS Number | 1235406-19-5[1][2] |
| Appearance | Off-white to light yellow solid[2] |
| Solubility | Soluble in DMSO (150 mg/mL)[2] |
| SMILES | O=S(C1=CC(Cl)=C(OC2=CC=C(C=C2C3=NN=C(N3)C(F)(F)F)C=C1F)Cl)(NC4=CSC=N4)=O[2] |
Pharmacological Properties and Mechanism of Action
This compound is a highly selective inhibitor of the NaV1.7 sodium channel, which is a key mediator of pain signals in peripheral sensory neurons.
Mechanism of Action
The primary mechanism of action of this compound is the blockade of NaV1.7 channels. These channels are voltage-gated ion channels that play a crucial role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.
In Vitro Activity
Electrophysiological studies have demonstrated the potent inhibitory effect of this compound on NaV1.7 channels.
Table 2: In Vitro Inhibition of NaV1.7 by this compound
| Assay | Cell Type | Compound Concentration | % Inhibition of TTX-S Current | Reference |
| Whole-cell patch clamp | Small-diameter mouse DRG neurons | 30 nM | 83.0 ± 2.7% | [1][2] |
In Vivo Efficacy
Preclinical studies in animal models have shown the analgesic potential of this compound. A key model used to assess the efficacy of NaV1.7 inhibitors is the capsaicin-induced flare model, which measures neurogenic inflammation, a process mediated by the activation of nociceptors.
Table 3: In Vivo Effect of this compound on Capsaicin-Induced Flare Response in Mice
| Dose (Oral) | Reduction in Flare Response (AUC) | p-value | Reference |
| 1 mg/kg | Significant | < 0.05 | [1] |
| 10 mg/kg | Significant | < 0.05 | [1] |
Signaling Pathways and Experimental Workflows
NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the point of intervention for this compound.
Figure 1: Role of NaV1.7 in the nociceptive signaling pathway and inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound on NaV1.7 channels using electrophysiology.
Figure 2: Workflow for in vitro electrophysiological assessment of this compound.
Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on NaV1.7 currents in a heterologous expression system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
Protocol:
-
HEK293 cells expressing hNaV1.7 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
A stable baseline recording of the current is established.
-
This compound, dissolved in DMSO and diluted in the external solution to the desired final concentrations, is perfused onto the cell.
-
The effect of the compound on the NaV1.7 current is recorded after a steady-state block is achieved.
-
The percentage of current inhibition is calculated by comparing the peak current amplitude in the presence of the compound to the baseline amplitude.
-
A concentration-response curve is generated to determine the IC₅₀ value.
Capsaicin-Induced Flare Model in Mice
Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation.
Animal Model: Adult male C57BL/6J mice.
Materials:
-
Capsaicin solution (0.1% in a vehicle of 10% ethanol, 10% Tween-80, and 80% saline).
-
This compound formulated for oral gavage.
-
Laser Doppler Imaging (LDI) system for measuring blood flow.
Protocol:
-
Mice are habituated to the experimental setup.
-
A baseline measurement of dermal blood flow on the plantar surface of the hind paw is taken using the LDI system.
-
This compound or vehicle is administered orally at the desired dose (e.g., 1 mg/kg or 10 mg/kg).
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), capsaicin solution is injected intradermally into the plantar surface of the hind paw.
-
Dermal blood flow is then measured continuously or at set time points for up to 60 minutes post-capsaicin injection using the LDI system.
-
The area of the flare (vasodilation) is quantified from the LDI images.
-
The Area Under the Curve (AUC) for the flare response over time is calculated for both vehicle- and this compound-treated groups.
-
Statistical analysis is performed to determine the significance of the reduction in the flare response by this compound.
Synthesis
This compound belongs to the arylsulfonamide class of compounds. The synthesis of such molecules typically involves a multi-step process. While the specific proprietary synthesis route for this compound is not publicly available, a general approach for the synthesis of related arylsulfonamide NaV1.7 inhibitors involves the coupling of a substituted aryl sulfonyl chloride with a heterocyclic amine. The synthesis of the substituted aryl and heterocyclic precursors would involve standard organic chemistry transformations.
A plausible synthetic route would involve:
-
Synthesis of the substituted phenoxy-aniline precursor.
-
Diazotization of the aniline followed by Sandmeyer reaction to install the sulfonyl chloride.
-
Coupling of the resulting arylsulfonyl chloride with 2-aminothiazole to form the final sulfonamide product.
Each of these steps would require careful optimization of reaction conditions and purification of intermediates.
Conclusion
This compound is a valuable research tool for investigating the role of NaV1.7 in pain and other neurological disorders. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of research on this and similar NaV1.7 inhibitors, ultimately contributing to the development of novel analgesics.
References
A Technical Guide to the Early Research and Discovery of PF-05198007: A Selective Nav1.7 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial intelligence suggested PF-05198007 as a TRPC3 inhibitor. However, extensive research confirms that this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This guide will focus on the accurate, evidence-based discovery and characterization of this compound as a Nav1.7 inhibitor.
Executive Summary
This compound is an arylsulfonamide compound identified and developed by Pfizer as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have validated Nav1.7 as a critical mediator of pain sensation, making it a high-interest target for novel analgesics.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in congenital insensitivity to pain, a rare condition where individuals are unable to perceive pain.[3] this compound, along with its close analog and clinical candidate PF-05089771, was developed to pharmacologically replicate this pain-free phenotype.[1] This document details the early-stage research that characterized the potency, selectivity, and mechanism of action of these pioneering Nav1.7 inhibitors.
Core Mechanism of Action
This compound functions by selectively binding to the Nav1.7 channel and inhibiting the influx of sodium ions that are essential for the initiation and propagation of action potentials in nociceptive neurons.[1] The primary mechanism of inhibition for this class of arylsulfonamide compounds is state-dependent, showing a strong preference for the inactivated state of the channel.[4][5] By stabilizing the channel in a non-conducting conformation, this compound effectively reduces neuronal hyperexcitability associated with pain signaling.[4]
Quantitative Data: Potency and Selectivity
The selectivity of Nav1.7 inhibitors is paramount to avoid off-target effects on other sodium channel isoforms that are crucial for physiological functions in the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[3] The following table summarizes the inhibitory potency (IC₅₀) of the closely related clinical candidate, PF-05089771, against a panel of human Nav channel isoforms expressed in HEK293 cells. This compound is reported to have a similar pharmacodynamic profile.[6]
| Target Channel | IC₅₀ (nM) | Selectivity vs. Nav1.7 |
| hNav1.7 | 11 | - |
| hNav1.1 | 649 | ~59-fold |
| hNav1.2 | 121 | ~11-fold |
| hNav1.3 | >10,000 | >909-fold |
| hNav1.4 | >10,000 | >909-fold |
| hNav1.5 | >10,000 | >909-fold |
| hNav1.6 | 176 | ~16-fold |
| hNav1.8 | >10,000 | >909-fold |
Table 1: Selectivity Profile of PF-05089771. Data derived from electrophysiological studies on heterologously expressed human Nav channels.[4][7]
Experimental Protocols
The primary assay for characterizing this compound and its analogs was whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human Nav1.7 channel.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the SCN9A gene (encoding human Nav1.7) were cultured in standard DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Preparation: For experiments, cells were dissociated using a gentle, non-enzymatic solution and plated onto glass coverslips at a low density to allow for the isolation of individual cells for recording.
-
Recording Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.
-
Borosilicate glass pipettes with resistances of 2-4 MΩ were used to form high-resistance (>1 GΩ) seals with the cell membrane.
-
Following seal formation, the cell membrane was ruptured to achieve the whole-cell configuration. Series resistance was compensated by at least 80%.
-
-
Voltage Protocol for State-Dependent Inhibition:
-
To assess inhibition of the inactivated state, a specific voltage protocol was employed. Cells were held at a holding potential that was empirically determined to cause approximately 50% steady-state inactivation (the half-inactivation voltage, V½).
-
A depolarizing test pulse (e.g., to 0 mV) was applied to elicit Nav1.7 currents.
-
-
Compound Application:
-
This compound was prepared as a stock solution in DMSO and diluted to final concentrations in the external solution on the day of the experiment.
-
The compound was applied to the cells via a perfusion system, and the effect on the elicited sodium current was measured.
-
-
Data Analysis:
-
The peak inward sodium current was measured before (control) and after compound application.
-
The percentage of current inhibition was calculated for a range of compound concentrations.
-
Concentration-response data were fitted with a Hill equation to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Caption: Role of Nav1.7 in amplifying pain signals and its inhibition by this compound.
Caption: Drug discovery workflow for selective Nav1.7 inhibitors like this compound.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. physoc.org [physoc.org]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
The Impact of PF-05198007 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a key mediator of pain sensation. Human gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. Consequently, selective blockade of Nav1.7 presents a promising therapeutic strategy for the treatment of various pain states. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective Inhibition of Nav1.7
This compound exerts its effects on neuronal excitability primarily through the selective inhibition of the Nav1.7 sodium channel. Nav1.7 channels are characterized by their rapid activation and inactivation kinetics and their low threshold for activation. These properties position them as critical amplifiers of subthreshold depolarizations in nociceptive neurons, effectively setting the threshold for action potential generation.[1][2][3][4] By binding to and inhibiting Nav1.7, this compound raises the threshold required to initiate an action potential, thereby reducing the firing frequency of nociceptive neurons in response to painful stimuli.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and effects of this compound on neuronal excitability.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |
| Nav1.7 | Whole-cell patch-clamp | Human | 11 | - | [6] |
| Nav1.1 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
| Nav1.2 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
| Nav1.3 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
| Nav1.4 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
| Nav1.5 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
| Nav1.6 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
| Nav1.8 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |
Table 2: Effects of this compound on Neuronal Electrophysiology
| Parameter | Cell Type | Species | Concentration | Effect | Reference |
| TTX-Sensitive Sodium Current | Small-diameter DRG neurons | Mouse | 30 nM | 83.0 ± 2.7% block | [7] |
| Action Potential Rheobase | Small-diameter DRG neurons | Mouse | 30 nM | Increased from 173 ± 37 pA to 239 ± 47 pA | [5] |
| Action Potential Threshold | Small-diameter DRG neurons | Mouse | 30 nM | Depolarized (made more positive) | [5] |
| Action Potential Peak Amplitude | Small-diameter DRG neurons | Mouse | 30 nM | Decreased | [5] |
| Action Potential Upstroke Slope | Small-diameter DRG neurons | Mouse | 30 nM | Decreased | [5] |
| Action Potential Firing | Small-diameter DRG neurons | Mouse | 30 nM | Complete block in 6 out of 13 neurons | [5] |
Table 3: In Vivo Effects of this compound
| Model | Species | Doses (mg/kg, p.o.) | Endpoint | Effect | Reference |
| Capsaicin-Induced Flare | Mouse | 1 and 10 | Skin Blood Flow (AUC) | Significant reduction in flare response.[7] | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the effects of this compound on voltage-gated sodium currents and action potential firing in isolated DRG neurons.
1.1. DRG Neuron Isolation and Culture:
-
Euthanize adult mice via an approved method.
-
Dissect dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).
-
Treat ganglia with a digestive enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture overnight in a humidified incubator at 37°C and 5% CO2.
1.2. Electrophysiological Recordings:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
1.3. Voltage-Clamp Protocol for Sodium Currents:
-
Establish a whole-cell recording configuration.
-
Hold the neuron at a membrane potential of -100 mV to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) to elicit sodium currents.
-
Perfuse the bath with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
Analyze the peak inward current at each voltage step to determine the percentage of block and construct a concentration-response curve to calculate the IC50.
1.4. Current-Clamp Protocol for Action Potential Firing:
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 500 pA in 10 pA increments for 500 ms) to elicit action potentials.
-
Determine the rheobase (the minimum current required to fire an action potential).
-
Perfuse the bath with this compound and repeat the current-step protocol.
-
Measure changes in rheobase, action potential threshold, amplitude, and firing frequency.
Capsaicin-Induced Flare Model in Mice
This in vivo model assesses the ability of this compound to inhibit neurogenic inflammation.
2.1. Animal Preparation:
-
Use adult male C57BL/6J mice.
-
Administer this compound or vehicle orally at the desired doses (e.g., 1 and 10 mg/kg) at a specified time before the capsaicin challenge.
2.2. Capsaicin Application and Flare Measurement:
-
Anesthetize the mice.
-
Topically apply a solution of capsaicin (e.g., 0.1% in a suitable vehicle) to a defined area on the hind paw.
-
Measure skin blood flow in the treated area using a Laser Doppler Perfusion Imager (LDPI).[8]
-
Record baseline blood flow before capsaicin application and then at regular intervals for up to 60 minutes after application.
-
The flare response is quantified as the area under the curve (AUC) of the blood flow over time.
2.3. Data Analysis:
-
Compare the AUC of the flare response between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: this compound inhibits Nav1.7, increasing the action potential threshold and reducing neuronal excitability.
Caption: Workflow for assessing this compound's effects on DRG neuron electrophysiology.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a neurogenic inflammation model.
References
- 1. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Nav1.7 controls action potential threshold and contributes to the rising phase. - Public Library of Science - Figshare [plos.figshare.com]
- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of PF-05198007: A Technical Guide to a Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacodynamics of PF-05198007, a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target in pain signaling pathways, and this compound represents a significant tool in the exploration of Nav1.7 inhibition for analgesic therapies. This document details the mechanism of action of this compound, presents available quantitative data from in-vitro and in-vivo studies, outlines key experimental protocols for its characterization, and provides visual representations of its role in signaling pathways and experimental workflows.
Introduction: The Role of Nav1.7 in Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Genetic studies in humans have solidified the role of Nav1.7 in pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. These findings underscore the potential of selective Nav1.7 inhibitors as a promising therapeutic strategy for the treatment of various pain states.
This compound is an arylsulfonamide compound that has been instrumental in preclinical research to understand the physiological role of Nav1.7 in nociception. It is often discussed in conjunction with its structurally similar sister compound, PF-05089771, with which it shares a comparable pharmacodynamic profile.
Mechanism of Action
This compound exerts its inhibitory effect by selectively targeting the Nav1.7 channel. The primary mechanism of action for this class of sulfonamide inhibitors involves binding to the voltage-sensing domain of domain IV (VSD4) of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting, inactivated state. By preferentially binding to the inactivated state, this compound effectively reduces the number of available channels that can open in response to depolarization, thereby dampening the excitability of nociceptive neurons and inhibiting pain signal transmission.
Methodological & Application
Application Notes and Protocols for PF-05198007 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent, selective, and orally active small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a key modulator of pain sensation, making it a significant target for the development of novel analgesics.[2][3] this compound serves as a valuable preclinical tool for investigating the role of Nav1.7 in nociceptor physiology and for assessing the analgesic potential of Nav1.7 inhibition in various pain models.[4][5] These application notes provide detailed protocols for in vivo studies involving this compound, with a focus on the capsaicin-induced flare model of neurogenic inflammation.
Mechanism of Action
This compound is an arylsulfonamide that selectively binds to the Nav1.7 channel, stabilizing it in a non-conducting state.[1][6] This blockade of sodium influx through Nav1.7 channels in nociceptive neurons reduces neuronal excitability. Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] By inhibiting Nav1.7, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.[2][6]
Signaling Pathway of Nav1.7 in Nociception
The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study investigating the effect of this compound on the capsaicin-induced flare response in mice.
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Primary Outcome | Result |
| Wild-Type C57Bl/6J Mice | Vehicle | - | Oral | Capsaicin-Induced Flare (AUC) | 4930 ± 751 |
| Wild-Type C57Bl/6J Mice | This compound | 1 | Oral | Capsaicin-Induced Flare (AUC) | 1967 ± 472 |
| Wild-Type C57Bl/6J Mice | This compound | 10 | Oral | Capsaicin-Induced Flare (AUC) | 2265 ± 382 |
| Nav1.7 Nav1.8Cre Mice | This compound | 1 | Oral | Capsaicin-Induced Flare | No significant effect |
| Nav1.7 Nav1.8Cre Mice | This compound | 10 | Oral | Capsaicin-Induced Flare | No significant effect |
Data sourced from MedChemExpress and ResearchGate, citing a study on the effects of this compound on the capsaicin flare response.[1][7]
Experimental Protocols
Protocol 1: Capsaicin-Induced Neurogenic Flare Model
This protocol details the methodology for assessing the efficacy of this compound in a model of neurogenic inflammation.
1. Animal Model:
-
Adult Male C57Bl/6J Wild-Type (WT) mice are used.[1]
-
For target validation, Nav1.7Nav1.8Cre mice, in which Nav1.7 is specifically deleted in nociceptors, can be used as a negative control.[7]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures should be approved by the institutional animal care and use committee.
2. Compound Formulation and Administration:
-
Formulation: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg.
-
Administration: this compound or vehicle is administered orally (p.o.) as a single dose.[1]
3. Experimental Procedure:
-
Acclimation: On the day of the experiment, mice are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Baseline Measurement: Baseline skin blood flow is measured on the plantar surface of the hind paw using a laser Doppler flowmeter.
-
Drug Administration: Mice are treated with either vehicle or this compound at doses of 1 mg/kg or 10 mg/kg.[1]
-
Capsaicin Application: 30-60 minutes after drug administration, a 0.1% capsaicin solution is applied topically to the plantar surface of the hind paw.[7]
-
Flare Measurement: Skin blood flow is measured continuously or at fixed intervals for up to 55 minutes following capsaicin application to quantify the flare response.[7]
4. Data Analysis:
-
The flare response is quantified by calculating the Area Under the Curve (AUC) for the change in blood flow over time.
-
Statistical analysis is performed using an appropriate method, such as ANOVA, to compare the flare response between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines the workflow for the capsaicin-induced flare experiment.
Conclusion
This compound is a critical research tool for elucidating the role of Nav1.7 in pain signaling. The provided protocols and data offer a framework for conducting in vivo studies to evaluate the analgesic potential of Nav1.7 inhibitors. The capsaicin-induced flare model is a robust and reproducible assay for assessing target engagement and the physiological effects of Nav1.7 blockade in the periphery. Careful adherence to these protocols will ensure the generation of high-quality, reliable data for advancing pain research and drug development.
References
- 1. physoc.org [physoc.org]
- 2. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of PF-05198007 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This ion channel is a key player in pain pathways, and its inhibition is a promising strategy for the development of novel analgesics.[1] Genetic studies in humans have validated Nav1.7 as a critical component in pain perception; loss-of-function mutations lead to a congenital inability to experience pain. This compound is utilized in preclinical research to investigate the role of Nav1.7 in various pain models. These application notes provide detailed protocols for the oral administration of this compound to mice, focusing on dosage, vehicle preparation, and experimental procedures to assess its in vivo efficacy.
Data Presentation
The following tables summarize the quantitative data for the oral administration of this compound in mice based on available preclinical studies.
Table 1: Dosage and Efficacy of this compound in the Capsaicin-Induced Flare Model
| Dosage (mg/kg) | Administration Route | Frequency | Observed Effect | Source |
| 1 | Oral | Single dose | Significant reduction in capsaicin-induced flare response. | [2] |
| 10 | Oral | Single dose | Significant reduction in capsaicin-induced flare response. | [2] |
Table 2: Quantitative Results of Capsaicin-Induced Flare Response
| Treatment Group | Area Under the Curve (AUC) of Flare Response (Mean ± SEM) | Statistical Significance (p-value) | Source |
| Vehicle | 4930 ± 751 | - | [2] |
| This compound (1 mg/kg) | 1967 ± 472 | < 0.05 | [2] |
| This compound (10 mg/kg) | 2265 ± 382 | < 0.05 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a solution or suspension of this compound suitable for oral gavage in mice. While the specific vehicle for this compound is not explicitly detailed in the cited literature, a common vehicle for oral administration of hydrophobic compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose or 0.5% carboxymethyl cellulose in sterile water)
-
Tween 80 (optional, to aid in suspension)
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the average weight of the mice to be dosed, calculate the total amount of this compound needed. For example, for a 25g mouse at a 10 mg/kg dose, you would need 0.25 mg of this compound.
-
Prepare the vehicle solution: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir as needed to achieve a clear solution, then allow it to cool to room temperature.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle solution to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle solution while continuously vortexing to ensure a homogenous suspension.
-
If the compound has poor wettability, a small amount of Tween 80 (e.g., 0.1% v/v) can be added to the vehicle to improve suspension.
-
For difficult-to-suspend compounds, brief sonication may be applied.
-
-
Final Concentration: The final concentration of the suspension should be calculated to deliver the desired dose in a standard oral gavage volume for mice (typically 5-10 mL/kg). For a 10 mg/kg dose in a 10 mL/kg volume, the final concentration would be 1 mg/mL.
-
Storage: The suspension should be prepared fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
Objective: To accurately deliver a defined volume of the this compound suspension directly into the stomach of a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the exact volume of the suspension to be administered.
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head and body. The mouse's body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound suspension.
-
Gently insert the tip of the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The mouse will typically swallow as the needle enters the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck as the needle advances), slowly and steadily depress the syringe plunger to deliver the suspension.
-
-
Post-Administration:
-
Gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered substance from the mouth or nose.
-
Protocol 3: Capsaicin-Induced Flare Model in Mice
Objective: To assess the in vivo efficacy of this compound by measuring its ability to reduce neurogenic inflammation (flare) induced by topical capsaicin.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Capsaicin solution (e.g., 0.1% w/v in a vehicle of 70% ethanol, 30% saline)
-
Laser Doppler flowmeter or similar blood flow imaging system
-
Anesthesia (e.g., isoflurane)
-
Electric clippers
-
Cotton-tipped applicators
Procedure:
-
Pre-treatment:
-
Administer the this compound suspension or vehicle to the mice via oral gavage at the desired doses (e.g., 1 mg/kg and 10 mg/kg). The pre-treatment time before capsaicin application should be consistent across all animals (e.g., 60 minutes).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Carefully shave the hair from the plantar surface of one of the hind paws.
-
-
Baseline Blood Flow Measurement:
-
Using the laser Doppler flowmeter, measure the baseline blood flow in the shaved area of the paw.
-
-
Capsaicin Application:
-
Apply a small, defined volume (e.g., 20 µL) of the 0.1% capsaicin solution to the center of the shaved area using a micropipette.
-
-
Flare Response Measurement:
-
Immediately after capsaicin application, begin continuously measuring the blood flow in the paw for a set duration (e.g., 55 minutes).
-
The increase in blood flow surrounding the application site represents the flare response.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blood flow measurements over the observation period for each mouse.
-
Compare the AUC values between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the AUC in the this compound groups indicates efficacy.
-
Mandatory Visualization
Caption: Nav1.7 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
References
Application Notes and Protocols for PF-05198007 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for pain, as gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[2] Consequently, selective blockers of Nav1.7, such as this compound, are valuable research tools for investigating the pathophysiology of pain and represent a promising therapeutic strategy for the development of novel analgesics.
Patch clamp electrophysiology is the gold-standard technique for characterizing the functional effects of ion channel modulators like this compound. This document provides detailed application notes and protocols for the use of this compound in patch clamp studies to assess its inhibitory activity on Nav1.7 channels.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and the closely related compound PF-05089771 on Nav1.7 channels and neuronal excitability.
Table 1: Inhibitory Potency of this compound and Related Compounds on Nav1.7
| Compound | Cell Type | Parameter | Value | Holding Potential | Reference |
| This compound | Mouse DRG Neurons | % Inhibition of TTX-S current at 30 nM | 83.0 ± 2.7% | Not specified | [1] |
| PF-05089771 | HEK293 expressing hNav1.7 | IC50 | 11 nM | Not specified | [3] |
| PF-05089771 | HEK293 expressing hNav1.7 | IC50 | 6.4-fold reduction between -90 mV and -60 mV | -90 mV vs -60 mV | [3] |
Table 2: Effects of this compound on Neuronal Excitability
| Parameter | Cell Type | Control | This compound | % Change | Reference |
| Action Potential Rheobase | Mouse small-diameter DRG neurons | 173 ± 37 pA | 239 ± 47 pA | ~38% increase | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells Stably Expressing hNav1.7
This protocol is designed to measure the concentration-dependent inhibition of human Nav1.7 channels by this compound and to assess its state-dependence.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing hNav1.7 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For recording, plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to promote adhesion. Use cells at 50-80% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C.[1] Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage protocols.
4. Voltage Protocols:
-
To assess inhibition of the resting state:
-
Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).
-
Apply a depolarizing test pulse to elicit Nav1.7 current (e.g., to 0 mV for 20 ms).
-
Apply this compound at various concentrations and measure the reduction in peak current.
-
-
To assess inhibition of the inactivated state:
-
Hold the cell at a more depolarized potential to induce inactivation (e.g., -70 mV or -60 mV).
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms).
-
Compare the inhibition by this compound at this holding potential to that observed from the hyperpolarized holding potential.
-
-
To determine the IC50:
-
Apply a series of increasing concentrations of this compound.
-
At each concentration, measure the steady-state block of the peak Nav1.7 current.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Protocol 2: Current-Clamp Recordings in Primary Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to investigate the effect of this compound on the excitability of nociceptive neurons.
1. DRG Neuron Preparation:
-
Isolate DRGs from rodents and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
-
Plate the neurons on coated coverslips and culture them in a suitable medium for 24-48 hours before recording.
2. Solutions:
-
Use similar external and internal solutions as in Protocol 1, with potential modifications to the internal solution to preserve intracellular signaling pathways (e.g., using K-gluconate instead of CsF and including ATP and GTP).
3. Electrophysiological Recording:
-
Perform whole-cell current-clamp recordings from small-diameter DRG neurons, which are likely to be nociceptors.
-
After establishing the whole-cell configuration, allow the neuron to stabilize.
4. Experimental Procedure:
-
Measure Resting Membrane Potential (RMP): Record the RMP of the neuron.
-
Determine Rheobase: Inject a series of depolarizing current steps of increasing amplitude to determine the minimum current required to elicit a single action potential (rheobase).
-
Assess Action Potential Firing: Inject a suprathreshold current step to elicit multiple action potentials and measure the firing frequency.
-
Apply this compound: Perfuse the recording chamber with a known concentration of this compound (e.g., 30 nM).
-
Re-evaluate Neuronal Excitability: After a few minutes of drug application, repeat the measurements of RMP, rheobase, and action potential firing.
-
Washout: Perfuse with the drug-free external solution to assess the reversibility of the effects.
Mandatory Visualizations
References
Application Notes and Protocols: PF-05198007 in Capsaicin-Induced Flare Response Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The capsaicin-induced flare response is a well-established preclinical model for studying neurogenic inflammation and assessing the efficacy of novel analgesic compounds. This model mimics key aspects of peripheral pain pathways, involving the activation of TRPV1 (Transient Receptor Potential Vanilloid 1) on nociceptive sensory neurons and the subsequent release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This release leads to vasodilation and increased blood flow, manifesting as a visible "flare" on the skin.
PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. By blocking Nav1.7, this compound is hypothesized to reduce the excitability of nociceptors and inhibit the release of neuropeptides, thereby attenuating the capsaicin-induced flare response. These application notes provide detailed protocols for utilizing the capsaicin-induced flare model to evaluate the pharmacological activity of this compound.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of this compound on capsaicin-induced flare in wild-type (WT) mice. The flare response was quantified by measuring the area under the curve (AUC) of skin blood flow over a 55-minute observation period following topical capsaicin application.
| Treatment Group | Dose (mg/kg) | Mean Flare Response (AUC ± SEM) | Percent Inhibition |
| Vehicle | - | 4930 ± 751 | - |
| This compound | 1 | 1967 ± 472 | 60.1% |
| This compound | 10 | 2265 ± 382 | 54.1% |
Data adapted from a study on the effects of this compound on capsaicin-induced flare in WT mice. The reduction in flare response was statistically significant (p < 0.05) for both doses of this compound compared to the vehicle group.
In a parallel experiment using Nav1.7Nav1.8Cre mice (where Nav1.7 is genetically deleted in nociceptors), this compound at both 1 mg/kg and 10 mg/kg had no significant effect on the capsaicin-induced flare response, confirming that the compound's mechanism of action is dependent on the presence of the Nav1.7 channel.[1]
Signaling Pathways and Experimental Workflow
Capsaicin-Induced Flare Signaling Pathway
Caption: Signaling pathway of capsaicin-induced neurogenic flare and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in the capsaicin-induced flare model.
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized or procured from a reputable supplier.
-
Vehicle for this compound: 0.5% (w/v) methylcellulose in sterile water.
-
Capsaicin: Sigma-Aldrich or equivalent.
-
Vehicle for Capsaicin: Ethanol, Tween 80, and saline solution.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Laser Doppler Imager: Moor Instruments LDI2-HIR or equivalent.
-
Oral Gavage Needles: Appropriate size for mice.
-
Micropipettes and sterile tubes.
This compound Formulation (for Oral Gavage)
-
Prepare a 0.5% (w/v) methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Stir until fully dissolved.
-
Calculate the required amount of this compound to achieve the desired final concentrations (e.g., 1 mg/mL and 10 mg/mL for 10 mL/kg dosing volume).
-
Weigh the calculated amount of this compound and suspend it in the 0.5% methylcellulose solution.
-
Vortex or sonicate the suspension to ensure homogeneity before administration.
Capsaicin Solution Preparation (0.1%)
-
Prepare a stock solution of capsaicin in ethanol.
-
On the day of the experiment, dilute the stock solution to a final concentration of 0.1% in a vehicle solution (e.g., 10% ethanol, 10% Tween 80, 80% saline).
In Vivo Experimental Procedure
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound (1 or 10 mg/kg) or vehicle orally via gavage.
-
Waiting Period: Allow a 60-minute pre-treatment period for the compound to be absorbed.
-
Anesthesia and Preparation: Anesthetize the mice with isoflurane. Shave the plantar surface of one hind paw. Place the mouse on a warming pad to maintain body temperature.
-
Baseline Measurement: Acquire a baseline laser Doppler image of the plantar surface of the shaved hind paw.
-
Capsaicin Application: Topically apply a small volume (e.g., 20 µL) of the 0.1% capsaicin solution to the center of the scanned area on the plantar surface of the paw.
-
Data Acquisition: Immediately begin continuous laser Doppler imaging of the paw for 55 minutes.
-
Data Analysis:
-
Define a region of interest (ROI) around the application site.
-
Calculate the mean blood flow (in arbitrary perfusion units) within the ROI for each time point.
-
Calculate the Area Under the Curve (AUC) for the entire 55-minute recording period to quantify the total flare response.
-
Compare the AUC values between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Logical Relationship Diagram
Caption: Logical relationship of this compound's intervention in the capsaicin-induced flare response.
References
Application Notes and Protocols: Assessing the Efficacy of PF-05198007 in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a complex condition arising from tissue damage and the subsequent immune response, leading to hypersensitivity in the affected area. A key therapeutic target in the development of novel analgesics is the voltage-gated sodium channel Nav1.7, which plays a crucial role in the transmission of pain signals. PF-05198007 is a potent and selective inhibitor of Nav1.7.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of inflammatory pain.
Mechanism of Action: Nav1.7 Inhibition
Human genetic studies have identified the voltage-gated sodium channel Nav1.7 as a key determinant of pain sensation.[1][2] this compound is an arylsulfonamide that selectively inhibits Nav1.7.[1][2] By blocking this channel, this compound is designed to reduce the generation and propagation of action potentials in nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[1][2]
Signaling Pathway of Nociceptive Transmission and Nav1.7 Inhibition
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of PF-05198007 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. As a crucial tool in preclinical and clinical research, ensuring the stability and integrity of this compound solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of this compound solutions.
Chemical Information
| Property | Value |
| IUPAC Name | N-(1,3-thiazol-2-yl)-4-chloro-3-{[5-(trifluoromethyl)-2-pyridyl]oxy}benzenesulfonamide |
| Molecular Formula | C₁₅H₉ClF₃N₃O₃S₂ |
| Molecular Weight | 451.83 g/mol |
| Class | Arylsulfonamide |
Recommended Long-Term Storage Conditions
Proper storage is critical to prevent the degradation of this compound stock solutions. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: The stability of solutions for administration in vehicles such as DMSO/Corn Oil for periods exceeding half a month should be carefully considered and ideally supported by stability data.[1]
Solution Preparation Protocols
Two common protocols for the preparation of this compound solutions for in vivo studies are provided below. The choice of vehicle will depend on the specific experimental requirements.
Protocol 1: Aqueous Formulation
This formulation is suitable for parenteral administration where an aqueous vehicle is preferred.
-
Prepare a stock solution of this compound in DMSO at a concentration of 37.5 mg/mL.
-
To prepare a 1 mL working solution with a final concentration of 3.75 mg/mL, sequentially add and mix the following components:
-
100 µL of the 37.5 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of Saline.
-
-
Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: Oil-Based Formulation
This formulation is suitable for oral or subcutaneous administration where a lipid-based vehicle is required.
-
Prepare a stock solution of this compound in DMSO at a concentration of 37.5 mg/mL.
-
To prepare a 1 mL working solution with a final concentration of 3.75 mg/mL, sequentially add and mix the following components:
-
100 µL of the 37.5 mg/mL this compound stock solution in DMSO.
-
900 µL of Corn Oil.
-
-
Vortex the solution thoroughly to ensure a uniform suspension.
Experimental Protocol: Stability-Indicating HPLC Method
The following is a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products. This method is based on common practices for the analysis of arylsulfonamide compounds and should be validated before use.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following conditions are proposed to induce degradation.
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and store at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively. |
Samples from each stress condition should be analyzed by the proposed HPLC method to identify and quantify any degradation products.
Potential Degradation Pathways
Based on the arylsulfonamide structure of this compound, the primary degradation pathway is likely to be hydrolysis of the sulfonamide bond. This can occur under both acidic and basic conditions, leading to the formation of the corresponding sulfonic acid and amine derivatives.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound solution preparation, storage, and stability testing.
References
Application Notes and Protocols for PF-05198007 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and highly selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a key determinant of pain sensation, as evidenced by human genetic studies. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This compound serves as a valuable pharmacological tool to investigate the role of Nav1.7 in nociceptor physiology, including the initiation of action potentials, axonal conduction, and neurotransmitter release.[2] These application notes provide detailed protocols for the in vitro use of this compound on cultured neurons to facilitate research into its mechanism of action and therapeutic potential.
Mechanism of Action
This compound selectively binds to the Nav1.7 channel, a critical component in the propagation of electrical signals in nociceptive (pain-sensing) neurons. By inhibiting this channel, this compound effectively reduces neuronal excitability, thereby dampening the transmission of pain signals. Specifically, it has been shown to be involved in the upstroke phase of the nociceptor action potential and to influence synaptic transmission in the dorsal horn of the spinal cord.[1]
Quantitative Data
The following table summarizes key quantitative data for Nav1.7 inhibitors, including this compound and its structural analog PF-05089771, from various in vitro and in vivo studies. This data is essential for designing experiments and interpreting results.
| Parameter | Compound | Value | Cell Type / Model | Reference |
| Inhibition of Capsaicin-Induced Flare | This compound | 1 and 10 mg/kg (oral) | Wild-type mice | [3] |
| IC50 on Nav1.7 Current | PF-05089771 | 11 nM | HEK293 cells | [3] |
| Selectivity over other Nav channels | PF-05089771 | >10-fold over other Nav channels, >1000-fold over Nav1.8 | N/A | [3] |
| Effect on Neuronal Firing | PF-05089771 | Dose-dependently suppressed action potentials | Mouse DRG neurons | [4] |
| Inhibition of native sodium currents | PF-05089771 | ~44% reduction at 100 nM | Mouse DRG neurons | [4] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its application in cultured neurons.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate extracellular recording solution or cell culture medium to the final desired concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control, and is typically kept below 0.1% to avoid solvent effects.
-
Culture of Primary Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from established methods for isolating and culturing mouse DRG neurons.
Materials:
-
Complete DMEM/F12 medium
-
Collagenase/Dispase solution
-
Trypsin
-
Poly-D-lysine and Laminin-coated culture plates
-
Nerve Growth Factor (NGF)
Procedure:
-
Dissection and Digestion:
-
Isolate DRGs from the vertebral column of mice.
-
Digest the ganglia in a collagenase/dispase solution followed by trypsin to dissociate the neurons.
-
-
Plating:
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated plates.
-
Culture the neurons in complete DMEM/F12 medium supplemented with NGF.
-
-
Maintenance:
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Change half of the medium every 2-3 days.
-
Neurons are typically ready for experiments within 24-48 hours of plating.
-
Culture of Human iPSC-Derived Sensory Neurons
This protocol provides a general guideline for culturing commercially available human iPSC-derived sensory neurons.
Materials:
-
Specialized sensory neuron maintenance medium
-
Coating reagents (e.g., Matrigel)
-
Growth factors (e.g., GDNF, BDNF, NGF, NT-3)
Procedure:
-
Plating:
-
Thaw cryopreserved iPSC-derived sensory neuron progenitors according to the manufacturer's instructions.
-
Plate the cells on Matrigel-coated plates in sensory neuron maintenance medium.
-
-
Maturation:
-
Culture the neurons for several weeks to allow for maturation and the development of functional properties.
-
The medium should be supplemented with a cocktail of growth factors to promote survival and differentiation.
-
Mature sensory neurons expressing Nav1.7 are typically ready for assays after 5-6 weeks in culture.[5]
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is for recording sodium currents and action potentials from cultured neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (for sodium currents, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.3 with CsOH.
Procedure:
-
Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
-
Voltage-Clamp for Nav1.7 Currents:
-
Hold the neuron at a potential of -100 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
To assess the effect of this compound, apply the compound via the perfusion system and record currents before and after application.
-
-
Current-Clamp for Action Potentials:
-
Record the resting membrane potential.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials.
-
Apply this compound and measure changes in action potential threshold, firing frequency, and other parameters.
-
Calcium Imaging
This protocol is for measuring changes in intracellular calcium as an indicator of neuronal activity.
Materials:
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)
-
Fluorescence microscope with an appropriate filter set and a fast-acquisition camera.
Procedure:
-
Loading:
-
Incubate cultured neurons with a membrane-permeant calcium indicator dye (e.g., Fura-2 AM) in the recording solution.
-
Allow sufficient time for the dye to be taken up by the cells and for de-esterification to occur.
-
-
Imaging:
-
Stimulate the neurons to induce activity (e.g., with high potassium, capsaicin, or electrical field stimulation).
-
Record the changes in fluorescence intensity over time.
-
Apply this compound to the bath and repeat the stimulation to determine its effect on calcium transients.
-
Neurotransmitter Release Assay
This protocol is for measuring the release of neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), from cultured sensory neurons.
Procedure:
-
Stimulation and Collection:
-
Pre-incubate cultured neurons with this compound or vehicle.
-
Stimulate the neurons with a depolarizing agent (e.g., high potassium or capsaicin) to induce neurotransmitter release.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Measure the concentration of the released neurotransmitter in the supernatant using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Compare the amount of neurotransmitter released in the presence and absence of this compound.
-
Conclusion
This compound is a critical tool for investigating the role of Nav1.7 in pain signaling. The protocols provided here offer a comprehensive guide for its application in in vitro neuronal cultures. By utilizing these methodologies, researchers can further elucidate the mechanism of action of this compound and its potential as a novel analgesic.
References
- 1. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expert tips on culturing human iPSC-Derived Sensory Neurons to aid your research [axolbio.com]
Techniques for Measuring PF-05198007 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] This ion channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to congenital insensitivity to pain.[2] Conversely, gain-of-function mutations are associated with inherited pain syndromes.[2] this compound and its close analog, PF-05089771, are arylsulfonamides that bind to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel, stabilizing it in a non-conducting, inactivated state.[3]
Accurately measuring the engagement of this compound with its target, Nav1.7, is critical for understanding its mechanism of action, optimizing dosing, and establishing a clear relationship between target occupancy and therapeutic efficacy. These application notes provide detailed protocols for several key techniques to quantify the target engagement of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by modulating the gating of the Nav1.7 channel. The binding of this compound to the VSD4 of Nav1.7 stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons.[4] This ultimately dampens the transmission of pain signals.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its analog PF-05089771 in various target engagement assays.
Table 1: Electrophysiological Potency of this compound and Analogs on Nav1.7
| Compound | Cell Line | Assay Type | Holding Potential | IC50 (nM) | Reference |
| This compound | Mouse DRG Neurons | Patch Clamp | - | 5.2 | [5] |
| PF-05089771 | hNav1.7 expressing cells | Patch Clamp | Half-inactivation voltage | 11 | [6] |
| PF-05089771 | Human DRG Neurons | Patch Clamp | - | ~6 | [7] |
Table 2: In Vivo Target Engagement of this compound
| Assay | Animal Model | Doses (mg/kg, oral) | Effect | Reference |
| Capsaicin-Induced Flare Response | Wild-Type Mice | 1 and 10 | Significant reduction in flare area | [1][8] |
| Capsaicin-Induced Flare Response | Nav1.7 Knockout Mice | 1 and 10 | No effect | [8] |
Experimental Protocols
Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the effect of this compound on Nav1.7 channel function.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Plate cells on glass coverslips 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an appropriate amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.
-
Establish a whole-cell configuration and allow the cell to stabilize.
-
Apply a voltage-step protocol to elicit Nav1.7 currents. For example, from a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments). To assess state-dependent inhibition, hold the cell at a potential that induces partial inactivation (e.g., -70 mV).
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Perfuse the cells with the external solution containing this compound.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after compound application.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the log concentration of this compound.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Capsaicin-Induced Flare Response
This in vivo assay measures the neurogenic inflammation mediated by the release of neuropeptides from sensory nerve endings, a process in which Nav1.7 plays a role.
Protocol:
-
Animals:
-
Use adult male C57BL/6J mice.
-
-
Compound Administration:
-
Administer this compound orally at desired doses (e.g., 1 and 10 mg/kg) or a vehicle control.
-
-
Capsaicin Application:
-
After a set pre-treatment time (e.g., 60 minutes), topically apply a solution of capsaicin (e.g., 1% in a small volume) to the plantar surface of the hind paw.
-
-
Flare Measurement:
-
Measure the area of the flare (vasodilation) response at regular intervals (e.g., every 5 minutes for up to 60 minutes) using a laser Doppler imager.
-
The flare is characterized by an increase in blood flow around the application site.
-
-
Data Analysis:
-
Quantify the area of the flare response at each time point.
-
Calculate the area under the curve (AUC) for the flare response over time.
-
Compare the AUC between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in the flare area in the presence of this compound indicates target engagement.[1][8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing Nav1.7 (e.g., HEK293 or a neuronal cell line) to near confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble Nav1.7 in the supernatant using a specific and sensitive method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an anti-Nav1.7 antibody.
-
-
Data Analysis:
-
For each temperature, quantify the amount of soluble Nav1.7 relative to the unheated control.
-
Plot the percentage of soluble Nav1.7 against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates thermal stabilization and thus, target engagement.
-
Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to Nav1.7 and the competitive displacement of this ligand by this compound.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing Nav1.7.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand for Nav1.7 (e.g., a radiolabeled toxin that binds to the channel).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known Nav1.7 blocker).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
Fluorescent Probe-Based Assay
This method utilizes a fluorescent probe that binds to Nav1.7, and target engagement is measured by the displacement of this probe by this compound.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells expressing Nav1.7 in a multi-well plate.
-
Load the cells with a sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM) or a membrane potential-sensitive dye according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Incubate the cells with various concentrations of this compound or vehicle.
-
-
Channel Activation and Signal Detection:
-
Activate the Nav1.7 channels using a chemical activator (e.g., veratridine) or by depolarization with a high concentration of potassium chloride.
-
Measure the change in fluorescence intensity using a fluorescence plate reader. An influx of sodium will increase the fluorescence of a sodium-sensitive dye, while depolarization will alter the fluorescence of a membrane potential-sensitive dye.
-
-
Data Analysis:
-
The inhibitory effect of this compound will be observed as a reduction in the fluorescence signal change upon channel activation.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for assessing the target engagement of this compound with Nav1.7. The choice of assay will depend on the specific research question, available resources, and the desired level of detail, from direct biophysical measurements of binding to functional cellular and in vivo readouts. Rigorous and quantitative assessment of target engagement is a cornerstone of successful drug development for novel analgesics targeting Nav1.7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 7. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-05198007 in Behavioral Pain Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05198007 is a potent, orally active, and highly selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel is a key component in pain signaling pathways, as it is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals.[1][2] Genetic studies in humans have validated Nav1.7 as a critical player in pain perception; loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.[3]
The mechanism of action of this compound involves binding to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel, which stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons, thereby dampening the transmission of pain signals.[4] Due to its high selectivity for Nav1.7 over other sodium channel subtypes, this compound serves as a valuable research tool for investigating the specific role of Nav1.7 in various pain states and for the preclinical evaluation of Nav1.7-targeted analgesics.[1]
These application notes provide a step-by-step guide for the use of this compound in common behavioral pain assays in rodents, including models of inflammatory and neuropathic pain.
Signaling Pathway of Nav1.7 in Nociception
The Nav1.7 channel plays a crucial role as a threshold channel in nociceptors. It amplifies small, sub-threshold depolarizations in the nerve endings, bringing the neuron to the threshold required to fire an action potential. Once the threshold is reached, other sodium channels, such as Nav1.8, contribute to the upstroke of the action potential. This signal is then propagated along the axon to the central nervous system. At the presynaptic terminals in the dorsal horn of the spinal cord, Nav1.7 also influences neurotransmitter release, further modulating pain signaling.[1][3]
Data Presentation
The following tables summarize the expected outcomes of this compound in various behavioral pain assays based on available preclinical data.
Table 1: Effect of this compound in the Capsaicin-Induced Flare Model of Neurogenic Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | N | Flare Area (AUC) | % Inhibition |
| Vehicle | - | 7 | 4930 ± 751 | - |
| This compound | 1 | 7 | 1967 ± 472 | 60% |
| This compound | 10 | 7 | 2265 ± 382 | 54% |
| *p < 0.05 compared to vehicle. Data is presented as mean ± SEM. AUC = Area Under the Curve. |
Table 2: Expected Effect of a Selective Nav1.7 Inhibitor in the Formalin Test of Inflammatory Pain
| Treatment Group | Dose (mg/kg, p.o.) | Phase I (0-5 min) Licking Time (s) | Phase II (15-30 min) Licking Time (s) |
| Vehicle | - | Expected high licking duration | Expected high licking duration |
| Selective Nav1.7 Inhibitor | 10 - 30 | Expected reduction | Expected significant reduction |
| Positive Control (e.g., Morphine) | 5 - 10 | Significant reduction | Significant reduction |
Table 3: Expected Effect of a Selective Nav1.7 Inhibitor in the von Frey Test of Neuropathic Pain (e.g., in a Chronic Constriction Injury Model)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Pre-injury | Paw Withdrawal Threshold (g) - Post-injury (Day 14) |
| Sham | - | ~4.0 - 5.0 | ~4.0 - 5.0 |
| Vehicle | - | ~4.0 - 5.0 | ~0.5 - 1.0 |
| Selective Nav1.7 Inhibitor | 10 - 30 | ~4.0 - 5.0 | Expected significant increase vs. Vehicle |
| Positive Control (e.g., Gabapentin) | 30 - 100 | ~4.0 - 5.0 | Significant increase vs. Vehicle |
Experimental Protocols
Capsaicin-Induced Flare Response
This assay measures neurogenic inflammation, which is dependent on the release of neuropeptides from sensory nerve terminals, a process modulated by Nav1.7.
Workflow Diagram:
Methodology:
-
Animals: Adult male C57Bl/6J mice are suitable for this assay.
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Administer this compound (e.g., 1 or 10 mg/kg) or vehicle via oral gavage.
-
Allow for a pre-treatment period of approximately 60 minutes for drug absorption.
-
-
Anesthesia: Anesthetize the mice with a suitable anesthetic (e.g., isoflurane).
-
Capsaicin Application:
-
Prepare a 0.1% capsaicin solution in a vehicle of ethanol, Tween-80, and saline (e.g., in a 2:1:7 ratio).
-
Topically apply a small volume (e.g., 20 µL) of the capsaicin solution to the plantar surface of the hind paw.
-
-
Flare Measurement:
-
Immediately after capsaicin application, measure the flare response over a period of 55 minutes.
-
A laser Doppler imager is a suitable instrument for quantifying changes in blood flow, which represents the flare.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the flare response over the observation period for each animal.
-
Compare the AUC values between the vehicle- and this compound-treated groups using an appropriate statistical test (e.g., ANOVA).
-
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases: an initial acute phase (Phase I) driven by direct activation of nociceptors, followed by a later inflammatory phase (Phase II) involving central sensitization.
Workflow Diagram:
Methodology:
-
Animals: Adult male mice (e.g., ICR or C57Bl/6J) are commonly used.
-
Acclimatization: Place individual mice in observation chambers (e.g., Plexiglas cylinders) and allow them to acclimatize for at least 30 minutes.
-
Drug Administration:
-
Administer this compound or vehicle orally 60 minutes prior to the formalin injection.
-
-
Formalin Injection:
-
Prepare a 1-5% formalin solution in saline.
-
Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of the formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
-
-
Data Analysis:
-
Compare the total time spent in nociceptive behaviors during Phase I and Phase II between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Von Frey Test for Mechanical Allodynia
This assay is used to assess changes in mechanical sensitivity, a hallmark of neuropathic pain. Neuropathic pain can be induced by various models, such as chronic constriction injury (CCI) of the sciatic nerve.
Workflow Diagram:
Methodology:
-
Neuropathic Pain Induction (CCI Model):
-
Anesthetize the mouse.
-
Surgically expose the sciatic nerve and place loose ligatures around it to induce a partial nerve injury.
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of mechanical allodynia.
-
-
Animals: Mice that have undergone the CCI surgery and a sham-operated control group.
-
Acclimatization: Place the mice in individual compartments on a raised wire mesh floor and allow them to acclimatize for at least 30 minutes.
-
Drug Administration:
-
Administer this compound or vehicle orally at a set time before testing.
-
-
Von Frey Testing:
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal.
-
Compare the withdrawal thresholds between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of Nav1.7 in various pain modalities. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound and other selective Nav1.7 inhibitors in preclinical models of inflammatory and neuropathic pain. Consistent and rigorous application of these behavioral assays will contribute to a better understanding of Nav1.7 pharmacology and the development of novel analgesics.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting PF-05198007 solubility issues in saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with PF-05198007 in saline-based solutions.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed when preparing this compound in saline.
Question: I am trying to dissolve this compound in saline for my experiment, but it is precipitating or forming a cloudy solution. What should I do?
Answer:
This compound is a poorly water-soluble compound, and direct dissolution in saline is often challenging. The formation of a precipitate or cloudy solution indicates that the drug concentration has exceeded its solubility limit in the saline solution. To address this, a co-solvent system is highly recommended.
A common reason for precipitation is the rapid dilution of a high-concentration DMSO stock solution in an aqueous buffer like saline.[1][2] This can cause the compound to "crash out" of the solution.
Here are some recommended steps and alternative formulation strategies to improve the solubility of this compound:
Recommended Protocol for Solubilization:
A widely used and effective method involves a multi-component solvent system. This approach increases the solvent's capacity to dissolve hydrophobic compounds.
Experimental Protocol: Co-Solvent Formulation
This protocol aims to achieve a clear solution of this compound at a concentration of ≥ 3.75 mg/mL.[3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add the saline to the mixture to reach the final desired volume.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following volumes can be used to prepare 1 mL of the final solution:
-
100 µL of 37.5 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Quantitative Data: Recommended Formulation
| Component | Percentage | Volume for 1 mL | Purpose |
| DMSO | 10% | 100 µL | Primary solvent for initial stock |
| PEG300 | 40% | 400 µL | Co-solvent to increase solubility |
| Tween-80 | 5% | 50 µL | Surfactant to prevent precipitation |
| Saline | 45% | 450 µL | Vehicle for final formulation |
| This compound | - | ≥ 3.75 mg | Active Pharmaceutical Ingredient |
Troubleshooting Workflow:
If you continue to experience issues, the following workflow can help identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is the maximum achievable concentration of this compound in a saline-based formulation?
A1: Using the recommended co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a concentration of at least 3.75 mg/mL can be achieved, resulting in a clear solution.[3][4]
Q2: Can I use a different co-solvent or surfactant?
A2: While the recommended protocol is validated, other co-solvents and surfactants can be used to improve the solubility of poorly water-soluble drugs.[5] Common alternatives include other polyethylene glycols (e.g., PEG400), propylene glycol, and other non-ionic surfactants like Pluronics.[5][6] However, any new formulation should be carefully validated to ensure the stability and compatibility of this compound.
Q3: Is it possible to prepare a formulation without DMSO?
A3: While DMSO is a powerful solvent, its use can be a concern in certain experimental models. For in vivo studies where repeated dosing is required, a formulation with a lower percentage of DMSO is often preferred.[4] An alternative formulation for this compound is 10% DMSO in 90% Corn Oil, which also achieves a solubility of ≥ 3.75 mg/mL.[3] Developing a completely DMSO-free aqueous formulation would require significant formulation development and solubility screening with alternative solvents.
Q4: How does this compound work?
A4: this compound is a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel.[3][7] Nav1.7 channels are crucial for the transmission of pain signals in sensory neurons.[8][9] By blocking these channels, this compound can reduce the excitability of these neurons and thereby produce an analgesic effect.[10]
Signaling Pathway of Nav1.7 in Nociception:
The following diagram illustrates the role of the Nav1.7 channel in the pain signaling pathway and the mechanism of action of this compound.
Q5: What are some general techniques to improve the solubility of poorly water-soluble drugs like this compound?
A5: Several techniques can be employed to enhance the solubility of hydrophobic compounds for research and pharmaceutical development:
-
Co-solvency: Using a mixture of water-miscible solvents to increase the drug's solubility.[6]
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.
-
Use of surfactants: These molecules can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[5]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
-
Particle size reduction: Micronization or nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate.[11]
-
Salt formation: For acidic or basic drugs, forming a salt can improve solubility and dissolution rate.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.aston.ac.uk [research.aston.ac.uk]
Preventing PF-05198007 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the precipitation of PF-05198007 in aqueous solutions during experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation in aqueous solutions.
| Question | Possible Cause & Explanation | Suggested Solution |
| Why did this compound precipitate immediately after I diluted my DMSO stock solution into an aqueous buffer or cell culture medium? | This compound, like many small molecule inhibitors, has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment, the compound can "crash out" of the solution, forming a precipitate. This is due to the sudden change in solvent polarity. | Perform Serial Dilutions: Instead of a single large dilution, first create intermediate dilutions of your DMSO stock in pure DMSO. Then, add the less concentrated DMSO solution to your aqueous medium. This gradual decrease in concentration helps maintain solubility.[1] Optimize the Dilution Method: Always add the this compound DMSO stock solution dropwise to the larger volume of the aqueous buffer or medium while vigorously stirring or vortexing. This promotes rapid and even dispersion.[2] |
| My this compound solution was initially clear but became cloudy or formed a precipitate after some time in the incubator. | Delayed Precipitation: This can be caused by temperature fluctuations, prolonged storage in an aqueous solution, or interactions with components in your buffer or medium.[3] Supersaturated solutions are thermodynamically unstable and can lead to precipitation over time.[2] pH Shift: Changes in the pH of the medium, for instance, due to CO2 in the incubator, can alter the solubility of pH-sensitive compounds. | Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound for each experiment. Avoid storing dilute aqueous solutions for extended periods. Use Buffered Systems: Employ a well-buffered aqueous system to maintain a stable pH.[2] Consider Co-solvents: If compatible with your experimental system, consider including a small percentage of a co-solvent like PEG300 or a surfactant like Tween-80 in your final aqueous solution to enhance solubility.[3] |
| I'm observing precipitation even at low concentrations. What else could be the issue? | Compound Purity and Storage: The purity of the this compound and the storage conditions of the stock solution can impact its solubility. Improperly stored stock solutions might have degraded, or the initial compound may contain insoluble impurities. Interaction with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[3] | Proper Stock Solution Handling: Ensure your this compound powder is stored correctly at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in DMSO should be stored in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][5] Use newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively affect solubility.[4] Solubility Testing: Perform a simple solubility test in your specific aqueous medium to determine the maximum soluble concentration before starting your main experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 150 mg/mL (280.95 mM).[4] For in vivo studies, specific formulations using co-solvents are recommended (see Experimental Protocols).
Q2: What is the recommended storage procedure for this compound and its stock solutions?
A2:
-
Solid Compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
DMSO Stock Solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.[5]
Q3: Can I heat or sonicate my this compound solution to aid dissolution?
A3: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[5] However, be cautious with temperature-sensitive compounds and avoid excessive heating.
Q4: What is the maximum final DMSO concentration recommended for cell-based assays?
A4: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced toxicity to the cells. However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound powder (Molecular Weight: 533.91 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 5.34 mg of the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. If needed, use an ultrasonic bath for a short period to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5]
Protocol 2: Preparation of an In Vivo Formulation
Objective: To prepare a clear solution of this compound for in vivo administration. This protocol yields a solution with a concentration of at least 3.75 mg/mL.[3]
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
To prepare 1 mL of the final solution, start with 100 µL of a 37.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
The resulting solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 533.91 g/mol | [4] |
| Appearance | Solid, Off-white to light yellow | [4] |
| Solubility in DMSO | 150 mg/mL (280.95 mM) | [4] |
| In Vivo Formulation Solubility | ≥ 3.75 mg/mL | [3] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [4] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [4][5] |
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: Simplified signaling pathway showing the role of Nav1.7 and its inhibition by this compound.
References
Technical Support Center: PF-05198007 In Vivo Efficacy
Welcome to the technical support center for PF-05198007. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the enzyme Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical rate-limiting enzyme in the de novo synthesis of fatty acids.[2][3] There are two isoforms, ACC1 and ACC2. ACC1 is located in the cytoplasm and is primarily involved in producing malonyl-CoA for fatty acid synthesis.[2][4] ACC2 is found on the outer mitochondrial membrane, where its production of malonyl-CoA inhibits carnitine palmitoyltransferase-1 (CPT-1), thereby regulating fatty acid oxidation.[2][3] By inhibiting ACC, this compound can suppress fatty acid synthesis and potentially impact tumor growth in preclinical models of cancers that rely on this metabolic pathway.[2]
Q2: In which cancer models has ACC inhibition shown potential?
A2: Inhibition of ACC has demonstrated anti-tumor effects in various preclinical cancer models, particularly those known for their reliance on de novo fatty acid synthesis. This includes non-small cell lung cancer (NSCLC), where ACC inhibition has been shown to suppress tumor growth in both xenograft and genetically engineered mouse models.[2] The rationale extends to other cancers that exhibit high rates of lipogenesis.
Q3: What are the common sources of variability in in vivo studies with small molecule inhibitors like this compound?
A3: Variability in in vivo efficacy studies can arise from multiple sources, including:
-
Drug Formulation and Administration: The poor aqueous solubility of many small molecule inhibitors can lead to inconsistent bioavailability if not formulated properly.[5][6] The choice of vehicle, route of administration, and dosing frequency are critical factors.[7]
-
Animal Model Characteristics: The genetic background of the mouse strain used for xenografts can significantly influence tumor growth and response to therapy.[8] Factors such as the immune status of the mouse (e.g., nude, SCID, NSG) can also impact results.[9]
-
Tumor Heterogeneity: Both inter-tumoral (between different models) and intra-tumoral (within the same model) heterogeneity can lead to varied responses.[10]
-
Experimental Design and Execution: Lack of proper randomization, blinding, and inconsistent animal handling or tumor measurement techniques can introduce significant bias and variability.[11]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to variable target engagement and, consequently, variable efficacy.[7]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Q: My tumor volume measurements show significant variability between animals treated with the same dose of this compound. What could be the cause?
A: High intra-group variability can obscure the true effect of the compound. Several factors could be responsible:
| Potential Cause | Recommended Solution |
| Inconsistent Drug Formulation | This compound, like many kinase inhibitors, may have poor water solubility. Ensure the compound is fully solubilized or forms a stable, uniform suspension before each administration. Prepare fresh formulations regularly and vortex immediately before dosing each animal. Consider evaluating different vehicle formulations to improve solubility and stability.[12][13] |
| Inaccurate Dosing | Ensure precise and consistent administration volume for each animal, adjusted for body weight. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Variable Tumor Implantation | Standardize the number of cells, injection volume, and anatomical location for tumor implantation. Inconsistent implantation can lead to differences in initial tumor take-rate and growth. |
| Animal Health Status | Underlying health issues in individual animals can affect drug metabolism and tumor growth. Monitor animals closely for any signs of illness and exclude any unhealthy animals from the study at the outset. |
| Measurement Error | Use calipers to measure tumors in two dimensions (length and width) and use a consistent formula (e.g., (Length x Width²) / 2) to calculate volume. Ensure that the same individual performs the measurements throughout the study to minimize inter-operator variability.[14] |
Issue 2: Lack of Efficacy or Inconsistent Efficacy Across Studies
Q: I am not observing the expected tumor growth inhibition, or the results are not reproducible between experiments. Why might this be happening?
A: A lack of reproducible efficacy can be frustrating. A systematic approach to troubleshooting is required.
| Potential Cause | Recommended Solution |
| Sub-optimal Drug Exposure | The formulation may not be providing adequate bioavailability.[6][15] Conduct a pilot pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound to ensure that they are reaching levels sufficient for target engagement. |
| Inappropriate Animal Model | The chosen cancer cell line or patient-derived xenograft (PDX) model may not be dependent on the ACC pathway for survival and proliferation.[10] Screen cell lines in vitro for sensitivity to this compound before initiating in vivo studies. The genetic background of the host mouse strain can also impact tumor growth.[8] |
| Drug Instability | This compound may be unstable in the chosen vehicle or under the storage conditions. Verify the stability of your formulation over the duration of the experiment. |
| Insufficient Target Engagement | Even with adequate drug exposure, the compound may not be inhibiting the ACC enzyme sufficiently in the tumor tissue. Collect tumor samples at the end of the study and perform pharmacodynamic (PD) biomarker analysis (e.g., measuring levels of malonyl-CoA or downstream lipids) to confirm target inhibition. |
| High Inter-study Variability | Ensure that critical experimental parameters (cell passage number, animal strain and supplier, diet, housing conditions) are kept consistent across all experiments.[16] |
Issue 3: Observed Toxicity or Adverse Effects
Q: I am observing unexpected weight loss or other signs of toxicity in my treatment groups. What should I do?
A: Distinguishing between compound-related toxicity and other factors is crucial.
| Potential Cause | Recommended Solution |
| Vehicle Toxicity | Some solubilizing agents or vehicles can cause toxicity on their own, especially with chronic dosing. Run a vehicle-only control group to assess the tolerability of the formulation. |
| On-target Toxicity | Inhibition of ACC is a potent metabolic intervention and can have systemic effects. Since ACC plays a role in lipid metabolism in normal tissues, some toxicity may be an on-target effect.[1] Consider reducing the dose or the frequency of administration. |
| Off-target Effects | While this compound is a selective inhibitor, off-target activities at high concentrations cannot be ruled out. A dose-response study can help determine if the toxicity is dose-dependent. |
| Animal Model Sensitivity | The specific strain of mice being used may be particularly sensitive to the compound or vehicle.[9] Review literature for known sensitivities of your chosen strain. |
Quantitative Data Summaries
The following tables present hypothetical data to illustrate common sources of variability and the importance of optimization.
Table 1: Illustrative Impact of Dosing Vehicle on this compound Plasma Exposure
| Vehicle Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (ng*h/mL) | Std. Deviation (AUC) |
| 10% DMSO / 90% Saline | 50 | 150 | 600 | 250 |
| 5% Tween-80 / 95% Water | 50 | 450 | 2200 | 1100 |
| 20% Captisol® in Water | 50 | 1200 | 7500 | 950 |
| 0.5% MC in Water (Suspension) | 50 | 800 | 4800 | 600 |
This hypothetical data illustrates how vehicle choice can dramatically impact drug exposure and its variability. A well-formulated suspension (0.5% MC) can provide a good balance of exposure and lower variability compared to a simple DMSO/saline solution.
Table 2: Illustrative Efficacy of this compound in Different NSCLC Xenograft Models
| Xenograft Model | Genetic Background | TGI (%) at 50 mg/kg | Tumor Growth Delay (Days) |
| NCI-H1975 | EGFR L858R/T790M | 25% | 4 |
| A549 | KRAS G12S | 65% | 15 |
| NCI-H460 | KRAS Q61H, PIK3CA E545K | 58% | 12 |
| HCC827 | EGFR del19 | 15% | 2 |
This hypothetical data shows that efficacy is highly dependent on the specific cancer model, likely due to the underlying genetic drivers and metabolic dependencies of the tumors.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose (MC), a common vehicle for oral dosing in mice.
-
Prepare the Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to 60-70°C while stirring until the methylcellulose is fully dispersed. Allow the solution to cool to room temperature or 4°C overnight to allow for complete hydration.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder for the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse dosed at 10 mL/kg).
-
Prepare the Suspension: Add a small amount of the 0.5% MC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Final Dilution: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final desired volume is reached.
-
Administration: Keep the suspension on a stir plate or vortex immediately before drawing up each dose to ensure homogeneity. Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle.
Protocol 2: General In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture the chosen cancer cell line (e.g., A549) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., BALB/c nude) for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle, this compound at 25 mg/kg, this compound at 50 mg/kg) with similar average tumor volumes.
-
Treatment: Administer the compound or vehicle according to the planned schedule (e.g., once daily by oral gavage) for the duration of the study (e.g., 21 days).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a fixed time point. Euthanize animals and collect tumors and plasma for PK/PD analysis.
Visualizations: Pathways and Workflows
Caption: Mechanism of Action of this compound via ACC Inhibition.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Caption: Decision tree for troubleshooting in vivo efficacy variability.
References
- 1. Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Xenograft Models - Altogen Labs [altogenlabs.com]
- 10. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. sites.math.duke.edu [sites.math.duke.edu]
- 15. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize off-target effects of PF-05198007
Welcome to the Technical Support Center for PF-05198007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a genetically validated target for pain, as it is preferentially expressed in peripheral sensory neurons and plays a key role in the generation and propagation of action potentials in response to noxious stimuli. Due to its critical role in pain sensation, selective inhibition of Nav1.7 is a promising strategy for the development of novel analgesics.[2]
Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q3: How can I be confident that the observed effects in my experiment are due to the inhibition of Nav1.7 by this compound?
A multi-pronged approach is recommended to validate that the observed phenotype is on-target:
-
Dose-Response Correlation: The effective concentration of this compound in your cellular assay should correlate with its known biochemical potency (IC50) for Nav1.7.[3]
-
Genetic Validation: The phenotype observed with this compound should be mimicked by the genetic knockdown (e.g., using siRNA or shRNA) or knockout of the SCN9A gene, which encodes for Nav1.7.[4]
-
Orthogonal Pharmacological Validation: Use a structurally different Nav1.7 inhibitor to see if it produces the same phenotype.[4]
-
Target Engagement Confirmation: Directly confirm that this compound is binding to Nav1.7 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides solutions to common issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High concentration of this compound required for a cellular effect. | 1. Poor cell permeability. 2. Compound instability in culture media. 3. The observed phenotype is an off-target effect. | 1. Review the physicochemical properties of this compound. 2. Perform a stability assay of this compound in your specific cell culture media. 3. Conduct a dose-response experiment to determine the minimal effective concentration. Validate the on-target effect using siRNA knockdown of Nav1.7. |
| Inconsistent results between experiments. | 1. Variability in cell health or passage number. 2. Inconsistent preparation of this compound working solutions. 3. Degradation of this compound stock solution. | 1. Maintain consistent cell culture practices. 2. Prepare fresh working solutions from a validated stock for each experiment. 3. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| Observed phenotype does not match Nav1.7 knockdown phenotype. | The phenotype is likely due to an off-target effect of this compound. | 1. Lower the concentration of this compound to the lowest effective dose. 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the concentrations used. 3. Consider using a structurally unrelated Nav1.7 inhibitor as a control. |
| Cell toxicity observed at effective concentrations. | 1. On-target toxicity due to high levels of Nav1.7 inhibition. 2. Off-target toxicity. | 1. Perform a detailed dose-response curve to separate the therapeutic window from the toxic concentration range. 2. Compare the toxicity profile with that of Nav1.7 siRNA knockdown. If knockdown is not toxic, the compound's toxicity is likely off-target. |
Quantitative Data: Selectivity Profile
While specific selectivity data for this compound is not extensively published, it is described as having a similar pharmacodynamic profile to PF-05089771. The following table summarizes the selectivity of PF-05089771 against other human voltage-gated sodium channel isoforms, as determined by whole-cell patch-clamp electrophysiology. This data can be used as a reference for understanding the expected selectivity of this compound.
| Sodium Channel Isoform | IC50 (nM) for PF-05089771 | Selectivity Fold (vs. Nav1.7) |
| Nav1.7 | 11 | 1 |
| Nav1.1 | >10,000 | >909 |
| Nav1.2 | 121 | 11 |
| Nav1.3 | >10,000 | >909 |
| Nav1.4 | >10,000 | >909 |
| Nav1.5 | >10,000 | >909 |
| Nav1.6 | 185 | 17 |
| Nav1.8 | >10,000 | >909 |
Data is for PF-05089771 and is intended to be representative of the selectivity profile of this compound.[5]
Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target effects of this compound and minimize off-target effects.
Protocol 1: Determination of IC50 of this compound on Nav1.7 using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency of this compound in inhibiting human Nav1.7 channels.
Methodology:
-
Cell Culture:
-
Use HEK293 or CHO cells stably expressing human Nav1.7.
-
Culture cells in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Maintain cells at 37°C in a 5% CO2 incubator.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a manual or automated patch-clamp system.
-
Hold cells at a membrane potential of -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Apply this compound at various concentrations through a perfusion system.
-
Measure the peak inward current at each concentration.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration of this compound compared to the control (vehicle).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Target Validation using siRNA-mediated Knockdown of Nav1.7
Objective: To confirm that the biological effect of this compound is specifically due to the inhibition of Nav1.7.
Methodology:
-
siRNA Transfection:
-
Seed HEK293 or a relevant neuronal cell line (e.g., SH-SY5Y) in a 6-well plate.
-
Transfect cells with either a validated siRNA targeting SCN9A (the gene encoding Nav1.7) or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Validation of Knockdown:
-
Western Blot: Lyse a subset of the cells and perform a Western blot using a specific antibody against Nav1.7 to confirm the reduction in protein levels.
-
qRT-PCR: Isolate RNA from another subset of cells and perform quantitative real-time PCR to confirm the reduction in SCN9A mRNA levels.
-
-
Phenotypic Assay:
-
Treat the remaining Nav1.7 knockdown cells and control cells with this compound or vehicle.
-
Perform the primary phenotypic assay.
-
-
Data Analysis:
-
Compare the phenotype in the Nav1.7 knockdown cells (without compound) to the phenotype in control cells treated with this compound. A similar phenotype supports an on-target effect.
-
The effect of this compound should be significantly diminished in the Nav1.7 knockdown cells.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to Nav1.7 in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells expressing Nav1.7 and treat them with this compound or vehicle for a specified time.
-
-
Heating:
-
Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells (if not already done) and centrifuge at high speed to pellet aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Nav1.7 at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble Nav1.7 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization upon binding, confirming target engagement.
-
References
- 1. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Best practices for PF-05198007 washout in electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with best practices for the washout of PF-05198007 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a key determinant of pain sensation, and this compound has been used as a tool to investigate its role in nociceptor electrogenesis, axonal conduction, and presynaptic release.[1][2] Its mechanism involves state-dependent binding, which modulates the activity of the Nav1.7 channel.
Q2: Is the binding of this compound reversible?
A2: Yes, the inhibitory effects of this compound on Nav1.7 are reversible. Studies have shown that its effects on neuronal properties, such as action potential rheobase, return to control levels following an adequate washout period.[3]
Q3: What is a typical washout time for this compound in a patch-clamp experiment?
A3: A typical washout time can range from 5 to 20 minutes. However, the exact duration depends on several factors, including the concentration of this compound used, the perfusion rate of the recording chamber, and the specific cell type or tissue preparation. It is always recommended to monitor the recovery of the electrophysiological signal to determine the appropriate washout time for your specific experimental conditions.
Q4: How can I verify a complete washout of this compound?
A4: A complete washout is verified when the measured electrophysiological parameters (e.g., current amplitude, action potential threshold, firing frequency) return to the baseline levels recorded before the application of the compound. It is good practice to continue the recording for an additional 5-10 minutes after reaching baseline to ensure the stability of the recovery.
Troubleshooting Guide
Q5: I am observing incomplete or very slow recovery of the sodium current after this compound application. What are the possible causes and solutions?
A5: Incomplete or slow recovery can be due to several factors. Below is a table outlining potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washout Duration | Extend the washout period. Monitor the signal in real-time until it stabilizes at the pre-drug baseline. |
| Low Perfusion Rate | Increase the perfusion rate of the bath solution to facilitate faster exchange. Ensure the perfusion inlet and outlet are positioned for optimal flow across the cell. A common perfusion speed is 1.5 mL per minute.[4] |
| Compound Adsorption | This compound, like many hydrophobic compounds, may adsorb to the tubing of the perfusion system. To mitigate this, use a low-adsorption tubing material (e.g., Tygon® ND-100-80) and flush the system thoroughly with the bath solution before and after the experiment. |
| High Compound Concentration | If using a high concentration of this compound, the washout may take longer. Consider using the lowest effective concentration for your experiment to facilitate a more rapid washout. |
| Cellular Health Decline | Prolonged recording times can lead to a decline in cell health, which may be mistaken for incomplete washout. Monitor key cell health indicators, such as resting membrane potential and input resistance, throughout the experiment. |
Q6: There is significant variability in washout times between my experiments. How can I improve consistency?
A6: Consistency in electrophysiology experiments is key. The following table provides guidance on improving the reproducibility of your washout times.
| Factor to Control | Best Practice |
| Perfusion System | Standardize the perfusion rate and the volume of the recording chamber. Ensure there are no air bubbles in the perfusion lines.[5] |
| Solution Temperature | Maintain a consistent temperature for all solutions, as temperature can affect drug binding kinetics. |
| Compound Preparation | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. |
| Experimental Timing | Keep the duration of drug application consistent across all experiments. |
Experimental Protocols
Standard Protocol for this compound Application and Washout in Whole-Cell Patch-Clamp
This protocol assumes a standard whole-cell patch-clamp setup for recording sodium currents from cultured neurons.
-
Establish a Stable Baseline:
-
Obtain a stable whole-cell recording with a giga-ohm seal.
-
Perfuse the cell with the external bath solution for 5-10 minutes to establish a stable baseline recording of the parameter of interest (e.g., sodium current amplitude elicited by a voltage step).
-
-
Compound Application:
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Continue recording and monitor the inhibitory effect until it reaches a steady state.
-
-
Washout:
-
Switch the perfusion back to the control external solution (without this compound).
-
Ensure a continuous and adequate perfusion rate (e.g., 1.5-2 mL/min) to facilitate the removal of the compound from the recording chamber.[4]
-
Continuously monitor the recovery of the signal back to the baseline level.
-
-
Confirmation of Recovery:
-
Once the signal has returned to the pre-drug baseline, continue to perfuse with the control solution for an additional 5-10 minutes to ensure the stability of the recovery.
-
Visualizations
Caption: A typical experimental workflow for drug application and washout.
Caption: A troubleshooting flowchart for incomplete washout of this compound.
Caption: The inhibitory effect of this compound on the Nav1.7 signaling pathway.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
Interpreting unexpected results in PF-05198007 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PF-05198007, a potent and selective Nav1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active arylsulfonamide that selectively inhibits the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 channels are key determinants of pain sensation, and their inhibition is a therapeutic strategy for developing novel analgesics.[3]
Q2: In what experimental models has this compound shown efficacy?
A2: Preclinical studies have demonstrated that this compound can reduce the capsaicin-induced flare response in wild-type mice, indicating its ability to block Nav1.7-mediated neuropeptide release.[1][4] It has also been shown to block the majority of the tetrodotoxin-sensitive (TTX-S) current in small-diameter mouse dorsal root ganglion (DRG) neurons, where Nav1.7 is the predominant functional TTX-sensitive sodium channel.[1][2]
Q3: What is the expected outcome of inhibiting Nav1.7 in nociceptors?
A3: Inhibition of Nav1.7 is expected to reduce nociceptor excitability, thereby decreasing the transmission of pain signals.[2][3] This channel contributes to the initiation and upstroke phase of the action potential in nociceptors.[2][5] Therefore, a selective inhibitor like this compound should theoretically produce an analgesic effect.
Q4: Have Nav1.7 inhibitors like this compound been successful in clinical trials?
A4: While preclinical data for Nav1.7 inhibitors have been promising, translating this efficacy to human clinical trials has been challenging. For instance, a similar selective Nav1.7 inhibitor, PF-05089771, did not show statistically significant efficacy in a clinical trial for painful diabetic peripheral neuropathy.[6][7] This highlights the complexity of pain pathology and the potential for species differences or other compensatory mechanisms in humans.[8]
Q5: Are there known off-target effects of this compound?
A5: this compound is described as a selective Nav1.7 inhibitor.[1][2] However, as with any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to perform appropriate control experiments to validate that the observed effects are mediated by Nav1.7 inhibition.
Troubleshooting Guide
Problem 1: No significant reduction in capsaicin-induced flare response.
| Possible Cause | Suggested Solution |
| Inadequate Drug Exposure | Verify the dose and administration route. Ensure proper formulation and bioavailability. For oral administration, consider the timing of dosing relative to the capsaicin challenge. |
| Genetic Knockout Model | If using a Nav1.7 knockout or conditional knockout model (e.g., Nav1.7Nav1.8Cre mice), this compound is not expected to have an effect, as the target is absent.[4] This can serve as a negative control. |
| Compensatory Mechanisms | Chronic pain models may involve upregulation of other sodium channel subtypes (e.g., Nav1.3), which could compensate for Nav1.7 inhibition and maintain nociceptor hyperexcitability.[8] Consider investigating the expression levels of other Nav channels in your model. |
| Experimental Variability | The capsaicin flare response can be variable. Ensure consistent application of capsaicin and precise measurement of the flare area and intensity. Increase the number of animals per group to enhance statistical power. |
Problem 2: Lack of effect on neuronal excitability in vitro (e.g., in DRG neurons).
| Possible Cause | Suggested Solution |
| Incorrect Cell Population | Ensure that the cultured neurons are indeed nociceptors that express Nav1.7. Use markers like peripherin or isolectin B4 to identify the correct cell type. |
| Channel State Dependence | The binding of some Nav1.7 inhibitors is state-dependent, meaning they bind more readily to certain conformations of the channel (e.g., open or inactivated states).[9] The electrophysiological protocol used to assess excitability should be designed to promote these states. |
| Drug Concentration and Incubation Time | Verify the final concentration of this compound in the bath solution. Ensure sufficient incubation time for the drug to reach its target and exert its effect. The onset of block for similar compounds can be slow.[9] |
| Species Differences | The potency of some Nav1.7 inhibitors can differ between species due to variations in the amino acid sequence of the channel.[9] Ensure that the compound is effective in the species from which the neurons are derived. |
Problem 3: Unexpected behavioral side effects in vivo.
| Possible Cause | Suggested Solution |
| Off-Target Effects | Although selective, high doses may lead to interactions with other ion channels or receptors.[10][11] Perform a thorough literature search for known off-target liabilities of arylsulfonamides. Consider testing the effect of this compound on other Nav channel subtypes (e.g., Nav1.5 in cardiac tissue, CNS-expressed Nav channels) at the concentrations used in your experiments. |
| Central Nervous System (CNS) Penetration | While some Nav1.7 inhibitors are designed to be peripherally restricted, unexpected CNS effects could indicate brain penetration. Assess the brain-to-plasma concentration ratio of the compound. |
| Metabolite Activity | The observed side effects might be due to an active metabolite of this compound. Conduct metabolic profiling to identify major metabolites and test their activity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| Inhibition of TTX-S current | 83.0 ± 2.7% | Small-diameter mouse DRG neurons | [1] |
| Concentration for TTX-S inhibition | 30 nM | Small-diameter mouse DRG neurons | [1] |
Table 2: In Vivo Efficacy of this compound in Capsaicin Flare Model
| Treatment Group | Dose (mg/kg, oral) | Area Under the Curve (AUC) | n | P-value vs. Vehicle | Reference |
| Vehicle | - | 4930 ± 751 | 7 | - | [1][4] |
| This compound | 1 | 1967 ± 472 | 7 | < 0.05 | [1][4] |
| This compound | 10 | 2265 ± 382 | 7 | < 0.05 | [1][4] |
Experimental Protocols
Key Experiment: Capsaicin-Induced Flare Response in Mice
Objective: To assess the ability of this compound to inhibit neurogenic inflammation mediated by Nav1.7.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Capsaicin solution (0.1% in a suitable vehicle)
-
Male C57Bl/6J wild-type mice[1]
-
Laser Doppler imager for measuring blood flow
-
Oral gavage needles
Methodology:
-
Animal Acclimatization: Acclimate mice to the experimental room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (1 or 10 mg/kg) or vehicle orally to the mice.[1][4]
-
Baseline Blood Flow Measurement: At a predetermined time post-dosing (e.g., 30-60 minutes), anesthetize the mice and measure the baseline skin blood flow on the plantar surface of the hind paw using a laser Doppler imager.
-
Capsaicin Application: Topically apply a small volume (e.g., 10-20 µL) of 0.1% capsaicin solution to the measurement area.[4]
-
Post-Capsaicin Blood Flow Measurement: Continuously or intermittently measure the skin blood flow for a defined period (e.g., 55 minutes) to monitor the development of the flare response.[1][4]
-
Data Analysis: Calculate the area under the curve (AUC) for the change in blood flow over time for each animal. Compare the AUC values between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., ANOVA).[4]
Visualizations
Caption: Nav1.7 signaling pathway in pain perception.
Caption: Workflow for capsaicin-induced flare experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of PF-05198007 in Rodents
Welcome to the technical support center for PF-05198007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this compound in rodent models. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your formulation development and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges for its oral administration?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target for pain therapeutics. Like many selective Nav1.7 inhibitors, particularly those with an aryl sulfonamide scaffold, this compound is likely to be a poorly water-soluble compound (a Biopharmaceutics Classification System [BCS] Class II or IV compound).[1][2] The primary challenge for oral administration of such compounds is their low aqueous solubility, which can lead to dissolution rate-limited absorption, resulting in low and variable oral bioavailability.[1]
Q2: Why is improving the oral bioavailability of this compound important for preclinical studies?
A2: Achieving adequate and consistent oral bioavailability is crucial for obtaining reliable and reproducible results in preclinical efficacy and safety studies.[3] Poor bioavailability can lead to sub-therapeutic exposures, high variability between individual animals, and an inaccurate assessment of the compound's therapeutic potential.[4] Establishing a robust oral formulation helps ensure that the observed pharmacological effects are directly related to the systemic exposure of the drug.
Q3: What are some general formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:
-
Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization in the gastrointestinal tract.[5]
-
Particle size reduction: Techniques such as micronization and nano-milling increase the surface area of the drug, which can enhance the dissolution rate.[3]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[5]
-
Use of co-solvents and surfactants: These excipients can increase the solubility of the drug in the formulation and in the gastrointestinal fluids.[6]
-
Salt formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.[7]
Q4: Are there any known pharmacokinetic data for this compound or similar compounds in rodents?
Troubleshooting Guides
This section provides guidance on common issues encountered during the oral administration of poorly soluble compounds like this compound in rodents.
Issue 1: Low and Variable Plasma Exposure After Oral Dosing
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility and dissolution | The most likely cause. The compound is not dissolving sufficiently in the gastrointestinal fluids to be absorbed.[1] |
| * Action: Develop an enabling formulation. Start with simple approaches like a suspension in a vehicle containing a wetting agent (e.g., Tween 80). If that fails, explore more advanced formulations such as lipid-based systems (e.g., SEDDS) or amorphous solid dispersions.[5][6] | |
| Inadequate formulation vehicle | The chosen vehicle may not be optimal for solubilizing or suspending the compound. |
| * Action: Screen a panel of vehicles with varying properties (e.g., aqueous vs. lipid-based, different surfactants and co-solvents). Assess the physical stability of the formulation (e.g., particle settling in suspensions).[10] | |
| First-pass metabolism | The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation. |
| * Action: Conduct an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability and clearance. High clearance suggests significant first-pass metabolism.[11] | |
| P-glycoprotein (P-gp) efflux | The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which pump the drug back into the gut lumen. |
| * Action: Perform in vitro permeability assays (e.g., Caco-2 cell model) with and without a P-gp inhibitor to assess if the compound is a substrate. | |
| Improper dosing technique | Inaccurate dosing volume or incorrect placement of the gavage needle can lead to variability. |
| * Action: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle size and verify the correct placement.[12] Consider alternative, less stressful methods like micropipette-guided administration.[13] |
Issue 2: Formulation Instability (Precipitation, Phase Separation)
| Possible Cause | Troubleshooting Step |
| Supersaturation and precipitation | Amorphous or lipid-based formulations can create a temporary supersaturated state in the gut, which may be followed by precipitation of the drug. |
| * Action: Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain the supersaturated state for a longer duration, allowing for greater absorption.[5] | |
| Physical instability of the vehicle | The formulation components may not be compatible, leading to phase separation or drug degradation over time. |
| * Action: Assess the short-term and long-term stability of the formulation under relevant storage conditions. Prepare formulations fresh before each experiment if stability is a concern. |
Quantitative Data Summary
As specific oral pharmacokinetic data for this compound in rodents are not publicly available, the following table presents representative data for other aryl sulfonamide Nav1.7 inhibitors to serve as a reference for experimental design and data interpretation. This data should be used for illustrative purposes only.
Table 1: Representative Oral Pharmacokinetic Parameters of Aryl Sulfonamide Nav1.7 Inhibitors in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Compound 16 (AM-2099) | Rat | 10 | 1300 | 2 | 7400 | 54 | [9] |
| Compound 16 (AM-2099) | Dog | 3 | 1100 | 2 | 6800 | 79 | [9] |
| Compound 5 | Mouse | 10 | 1200 | 1 | 4500 | Not Reported | [14] |
| Compound 19 | Rat | 10 | 2300 | 4 | 24000 | 25 | [13] |
| PF-05089771 | Human | 300 mg | ~2500 | 2-3 | Not Reported | 38-110 | [15][16] |
Note: The data for PF-05089771 is from human studies but is included due to its close structural relationship to this compound.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol describes the preparation of a basic suspension, which is a common starting point for oral administration of poorly soluble compounds.
Materials:
-
This compound powder
-
Vehicle: e.g., 0.5% (w/v) Methylcellulose (MC) in deionized water with 0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Accurately weigh the this compound powder.
-
Prepare the 0.5% MC vehicle with 0.1% Tween 80.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Stir the suspension continuously using a magnetic stirrer before and during dose administration to ensure homogeneity.
Protocol 2: Oral Administration by Gavage in Rats
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long, with a ball tip for rats)
-
Syringe corresponding to the dosing volume
-
Prepared this compound formulation
Procedure:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[12]
-
Fill the syringe with the calculated volume of the formulation. Ensure the formulation is well-suspended.
-
Gently restrain the rat. The head and neck should be in a straight line with the body.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is in the esophagus to the pre-measured depth, slowly administer the formulation.
-
Gently remove the needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any signs of distress for at least 15-30 minutes.[12]
Protocol 3: Pharmacokinetic Study Design in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after oral administration.
Animals: Male Sprague-Dawley rats (n=3-4 per time point or cannulated animals).
Dosing:
-
Administer this compound orally at a single dose (e.g., 10 mg/kg) using a suitable formulation.
-
For determination of absolute bioavailability, an intravenous dose (e.g., 1-2 mg/kg) should be administered to a separate group of rats.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) using non-compartmental analysis software.
Visualizations
References
- 1. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applicability of the micropipette-guided drug administration (MDA) method for assessing reward-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downstate.edu [downstate.edu]
- 13. Researchers [rodentmda.ch]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-05198007 Dosage and Administration in Mouse Models
This technical support center provides guidance for researchers using the selective Nav1.7 inhibitor, PF-05198007, in various mouse strains. The following information is intended to serve as a starting point for experimental design and to address common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse studies?
A1: Based on published literature, a common starting dose for this compound in mice is between 1 mg/kg and 10 mg/kg , administered orally. The optimal dose will depend on the specific mouse strain, the experimental model of pain or disease, and the desired level of target engagement. A dose-response study is highly recommended to determine the most effective dose for your specific experimental conditions.
Q2: How should this compound be administered to mice?
A2: The most commonly reported route of administration for this compound in mice is oral gavage (p.o.) . Proper oral gavage technique is crucial to ensure accurate dosing and to minimize stress and potential injury to the animal.
Q3: Are there known differences in the metabolism or efficacy of this compound across different mouse strains?
A3: While there is a lack of publicly available data directly comparing the pharmacokinetics and pharmacodynamics of this compound across different mouse strains, it is well-established that genetic differences between strains, such as C57BL/6 and BALB/c, can lead to variations in drug metabolism and immune responses. Therefore, it is crucial to optimize the dosage for each specific strain used in your research.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key component in the transmission of pain signals in peripheral sensory neurons. By blocking Nav1.7, this compound reduces the excitability of these neurons, thereby inhibiting the propagation of pain signals to the central nervous system.[1]
Q5: What are the potential adverse effects of this compound in mice?
A5: There is limited publicly available information on the specific adverse effects of this compound in mice. As with any experimental compound, it is essential to closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. If adverse effects are observed, dose reduction or cessation of treatment may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low for the specific mouse strain or experimental model. - Poor Bioavailability: The formulation may not be optimal for oral absorption. - Strain-Specific Metabolism: The mouse strain being used may rapidly metabolize the compound. | - Conduct a dose-escalation study to identify a more effective dose. - Ensure the compound is fully dissolved or suspended in an appropriate vehicle. - Consider pharmacokinetic studies to assess drug exposure in your chosen strain. |
| Inconsistent Results | - Improper Gavage Technique: Inconsistent administration can lead to variability in drug delivery. - Animal Stress: Stress from handling and gavage can influence experimental outcomes. - Inter-animal Variability: Biological differences between individual animals. | - Ensure all personnel are proficient in oral gavage techniques. - Acclimate animals to handling and the gavage procedure. - Increase sample size to account for biological variability. |
| Observed Adverse Effects (e.g., weight loss, lethargy) | - Dose is too high: The current dose may be causing toxicity. - Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Reduce the dose of this compound. - Conduct a vehicle-only control group to assess for any vehicle-related toxicity. - Monitor animals closely and consult with a veterinarian. |
Experimental Protocols
Dose-Response Study for this compound in a New Mouse Strain
This protocol outlines a general procedure to determine the optimal oral dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriately sized oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility and handling for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg this compound). A group size of 6-8 animals is recommended.
-
Formulation Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle on the day of dosing. Ensure the compound is homogenously mixed.
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Administer the assigned dose via oral gavage. The volume should typically not exceed 10 mL/kg.
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment: At a predetermined time point post-dosing (based on expected peak plasma concentration, if known, or at various time points), assess the efficacy of this compound using a relevant behavioral or physiological endpoint (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Toxicity Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, activity levels, and overall appearance.
-
Data Analysis: Analyze the dose-response relationship to determine the effective dose (ED50) and the dose that produces the maximal effect.
Oral Gavage Protocol for Mice
Materials:
-
Appropriately sized, ball-tipped oral gavage needle (typically 20-22 gauge for adult mice).
-
1 mL syringe.
-
Dosing solution.
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Verification of Placement: If resistance is met or the animal exhibits respiratory distress, the needle may be in the trachea. Immediately and gently withdraw the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the solution.
-
Needle Removal: Gently remove the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Signaling Pathway
The following diagram illustrates the role of the Nav1.7 channel in pain signaling from peripheral sensory neurons to the dorsal horn of the spinal cord.
References
Validation & Comparative
A Comparative Efficacy Analysis of Nav1.7 Inhibitors: PF-05198007 and PF-05089771
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent and selective arylsulfonamide inhibitors of the voltage-gated sodium channel Nav1.7: PF-05198007 and PF-05089771. Both compounds, developed by Pfizer, have been instrumental in elucidating the role of Nav1.7 in pain signaling. PF-05089771 has been evaluated in clinical trials for pain, while this compound serves as a closely related preclinical tool compound.[1][2] This analysis is based on published experimental data to facilitate an objective comparison of their performance.
Mechanism of Action and Signaling Pathway
Both this compound and PF-05089771 are highly selective antagonists of the Nav1.7 sodium channel.[1] Nav1.7 is a key component in the transmission of pain signals, predominantly expressed in nociceptive and sympathetic neurons.[3] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking Nav1.7, these inhibitors reduce the excitability of sensory neurons, thereby dampening the transmission of pain signals to the central nervous system.[4][5] The development of selective Nav1.7 inhibitors was spurred by human genetic studies demonstrating that loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital inability to experience pain.[3]
Quantitative Efficacy Data
This compound and PF-05089771 exhibit a very similar pharmacodynamic profile, with marginal differences in potency.[1] The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds against various human Nav channel isoforms, as determined by electrophysiological studies.
Table 1: In Vitro Potency (IC50) of PF-05089771 against Human Nav Channel Isoforms
| Nav Isoform | IC50 (nM) | Selectivity vs. Nav1.7 |
| hNav1.7 | 11 | - |
| hNav1.1 | 850 | 77-fold |
| hNav1.2 | 110 | 10-fold |
| hNav1.3 | >10,000 | >909-fold |
| hNav1.4 | >10,000 | >909-fold |
| hNav1.5 | >10,000 | >909-fold |
| hNav1.6 | 160 | 15-fold |
| hNav1.8 | >10,000 | >909-fold |
Data sourced from Alexandrou et al., 2016.[1]
Table 2: Comparative In Vitro Potency (IC50) of this compound and PF-05089771
| Compound | hNav1.7 (nM) | mNav1.7 (nM) |
| This compound | 11 | 8 |
| PF-05089771 | 11 | 8 |
Data indicates identical potency for both compounds against human and mouse Nav1.7 channels. Sourced from Alexandrou et al., 2016.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and PF-05089771.
Electrophysiology Assay (Whole-Cell Patch Clamp)
-
Objective: To determine the potency and selectivity of the compounds on Nav channel isoforms.
-
Cell Lines: HEK293 cells stably expressing different human Nav channel subtypes.
-
Methodology:
-
Cells are cultured and prepared for whole-cell patch-clamp recording.
-
Voltage protocols are designed to assess the compounds' effects on the channels in both resting and inactivated states. For assessing inhibition of the inactivated state, a holding potential is set to the empirically determined half-inactivation voltage for each cell.
-
A range of concentrations of the test compound (this compound or PF-05089771) are applied to the cells.
-
The resulting sodium currents are recorded and analyzed to determine the concentration-response relationship and calculate the IC50 values.
-
Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other Nav channel isoforms.
-
Capsaicin-Induced Flare Model in Mice
-
Objective: To evaluate the in vivo efficacy of the compounds in a model of peripheral neurogenic inflammation.
-
Animal Model: Wild-type (WT) and Nav1.7 knockout (Nav1.7Nav1.8Cre) mice.
-
Methodology:
-
Mice are orally administered with either vehicle or this compound at varying doses (e.g., 1 mg/kg and 10 mg/kg).
-
After a set period to allow for drug absorption, a solution of capsaicin (e.g., 0.1%) is topically applied to the skin of the hind paw.
-
The resulting flare response (vasodilation) is measured over time using techniques such as laser speckle contrast imaging to quantify changes in skin blood flow.
-
The area under the curve (AUC) of the blood flow response is calculated to quantify the total flare response.
-
The effect of the compound is determined by comparing the flare response in treated animals to that in vehicle-treated animals.
-
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nav1.7 inhibitor PF-05198007 and its close analog, PF-05089771, with other alternative Nav1.7 inhibitors. The data presented is based on studies conducted in Human Embryonic Kidney (HEK293) cells, a widely used expression system for studying ion channels. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental workflows.
Performance Comparison of Nav1.7 Inhibitors
The following table summarizes the inhibitory potency (IC50) of PF-05089771 and other selected Nav1.7 inhibitors on human Nav1.7 channels expressed in HEK293 cells. This compound is reported to have a similar pharmacodynamic profile to PF-05089771.[1] The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Inhibitor Type | IC50 (nM) for human Nav1.7 in HEK293 cells | Selectivity Profile | Reference |
| PF-05089771 | Arylsulfonamide | 11 | >1000-fold selective over Nav1.5 and Nav1.8 | [2][3] |
| Amitriptyline | Tricyclic Antidepressant | 1510 (for inactivated state) | State-dependent inhibitor | [4] |
| Suzetrigine (VX-548) | Nav1.8 and Nav1.7 inhibitor | Potent inhibitor of Nav1.7 and Nav1.8 | Dual inhibitor | [5] |
| GX-936 | Arylsulfonamide | 1 | Potent and selective Nav1.7 inhibitor | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of Nav1.7 inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for its validation.
Figure 1: Simplified signaling pathway of Nav1.7 in pain perception and its inhibition by this compound.
The validation of Nav1.7 inhibition in a laboratory setting typically follows a structured workflow, from cell line preparation to data analysis.
Figure 2: General experimental workflow for validating Nav1.7 inhibition in HEK293 cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two key assays used to validate Nav1.7 inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through Nav1.7 channels, providing a gold-standard assessment of inhibitor potency.
1. Cell Preparation:
-
HEK293 cells stably expressing human Nav1.7 are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., 10 µg/ml Blasticidin, 200 µg/ml Zeocin).[7]
-
For inducible systems, Nav1.7 expression is induced 24 hours prior to the experiment with doxycycline (1 µg/ml) and sodium butyrate (3 mM).[7][8]
-
Cells are plated onto glass coverslips 24-48 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 D-Glucose. The pH is adjusted to 7.4 with NaOH.[6]
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.[6]
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system.
-
To measure the effect of the inhibitor on the inactivated state of the channel, a holding potential that produces partial inactivation (e.g., -70 mV) is used.[9]
-
Nav1.7 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
-
After establishing a stable baseline recording, cells are perfused with the external solution containing various concentrations of the test compound (e.g., this compound).
-
The inhibition of the peak inward current is measured at each concentration.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each compound concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This high-throughput assay indirectly measures Nav1.7 channel activity by detecting changes in cell membrane potential using a voltage-sensitive fluorescent dye.
1. Cell Preparation:
-
HEK293 cells stably expressing human Nav1.7 are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
2. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a buffered saline solution for 30-60 minutes at 37°C.[10]
3. Compound Addition and Signal Detection:
-
The microplate is placed in a FLIPR instrument.
-
Baseline fluorescence is recorded before the addition of compounds.
-
Test compounds (e.g., this compound) are added to the wells, and the fluorescence is monitored to detect any immediate effects on membrane potential.
-
Nav1.7 channels are then activated by adding a channel activator, such as veratridine or antillatoxin (ATX).[6]
-
The change in fluorescence upon channel activation in the presence of the inhibitor is measured.
4. Data Analysis:
-
The inhibitory effect of the compound is determined by the reduction in the fluorescence signal change induced by the activator.
-
IC50 values are calculated from the concentration-response curves.
Logical Framework for Comparison
The selection of an optimal Nav1.7 inhibitor for research or therapeutic development depends on a multi-faceted evaluation.
Figure 3: Logical framework for comparing Nav1.7 inhibitors.
Conclusion
This compound and its analog PF-05089771 are potent and highly selective inhibitors of the Nav1.7 channel. Their validation in HEK293 cells using techniques like patch-clamp electrophysiology and FLIPR assays confirms their inhibitory activity. When comparing with other Nav1.7 inhibitors, it is essential to consider not only the potency (IC50) but also the selectivity profile and the mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct their own validation and comparative studies. The choice of the most suitable inhibitor will ultimately depend on the specific research question or therapeutic goal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The voltage-gated sodium channel Nav1.7 has been rigorously validated through human genetic studies as a critical mediator of pain perception, making it a prime target for the development of novel, non-opioid analgesics. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating inherited pain syndromes. This has driven extensive research into selective inhibitors of Nav1.7.
This guide provides a detailed comparison of the preclinical tool compound PF-05198007 , an arylsulfonamide developed by Pfizer, with other key selective Nav1.7 inhibitors. The focus is on quantitative performance data, the experimental methods used to obtain it, and the broader context of their development and application.
Mechanism of Action: Targeting the Pain Channel
Nav1.7 channels are densely expressed in peripheral nociceptive (pain-sensing) neurons. They possess unique biophysical properties that allow them to act as "threshold channels," amplifying small, sub-threshold depolarizations to generate the action potentials that signal pain. Selective inhibitors, particularly state-dependent ones, preferentially bind to the channel when it is in an inactivated state. This is advantageous because nociceptors in chronic pain states are often highly active, meaning their Nav1.7 channels spend more time in the inactivated state, making them more susceptible to blockade. By stabilizing this non-conducting state, inhibitors reduce the number of available channels, dampening the neuron's excitability and preventing the transmission of pain signals to the central nervous system.
Quantitative Performance Comparison
This compound is a preclinical tool compound with a pharmacological selectivity profile described as identical to the closely related clinical candidate, PF-05089771, with only marginal differences in potency.[1] The following tables summarize the inhibitory potency (IC50) and selectivity of these compounds against various human Nav channel subtypes. Lower IC50 values indicate higher potency.
Table 1: Aryl & Acyl Sulfonamide Inhibitors
| Compound | hNav1.7 IC50 (nM) | hNav1.1 IC50 (nM) | hNav1.2 IC50 (nM) | hNav1.3 IC50 (nM) | hNav1.4 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.6 IC50 (nM) | hNav1.8 IC50 (nM) |
| This compound / PF-05089771 | 11 | 850 | 110 | 11,000 | 10,000 | 25,000 | 160 | >10,000 |
| DS-1971a | 22.8 | >30,000 | >30,000 | 1,700 | >30,000 | 3,300 | 1,900 | >30,000 |
Data for PF-05089771 is used as a direct surrogate for this compound as per Alexandrou et al., 2016.[1][2]
Table 2: Toxin-Derived Peptide and Other Inhibitors
| Compound | hNav1.7 IC50 (nM) | Selectivity Profile |
| JzTx-V | 0.63 | ~4,000-fold selective over hNav1.5 |
| AM-8145 (JzTx-V analog) | 10.3 | >1,000-fold selective over hNav1.5 and hNav1.8 |
| ST-2262 | 72 | >200-fold selective over hNav1.1-1.6 and hNav1.8 |
Toxin-derived peptides often exhibit high potency and selectivity but face challenges in development related to delivery and stability.
Preclinical and Clinical Efficacy Overview
Despite high in vitro potency and selectivity, the translation of Nav1.7 inhibitors into clinically effective analgesics has been challenging.
This compound has demonstrated target engagement in preclinical models. In mice, oral administration of this compound significantly reduced the neurogenic flare response induced by topical capsaicin, an effect absent in mice with a genetic deletion of Nav1.7 in nociceptors.[3] This confirms that the drug effectively blocks Nav1.7 function in a live animal model.
However, its clinical counterpart, PF-05089771 , failed to demonstrate efficacy in Phase 2 clinical trials for painful diabetic peripheral neuropathy.[4] This disconnect between promising preclinical data and clinical failure is a common theme in the field and has been attributed to several factors, including:
-
Poor Target Engagement: Insufficient drug concentration at the target site in clinical settings compared to preclinical models.[5]
-
Model Discrepancy: Preclinical studies often focus on inflammatory pain models and evoked pain, whereas clinical trials have primarily targeted neuropathic pain and spontaneous pain.[4]
-
Compensatory Mechanisms: The nervous system may adapt to the chronic blockade of a single channel, diminishing the analgesic effect over time.[5]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology, the gold standard for characterizing ion channel modulators.
General Electrophysiology Protocol for IC50 Determination
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used, as they do not endogenously express sodium channels. They are stably transfected to express a single human Nav channel subtype (e.g., hNav1.7, hNav1.5, etc.).
-
Recording Solutions:
-
Intracellular Solution (Pipette): Typically contains CsF or CsCl to block potassium channels, along with buffers like HEPES and chelators like EGTA.
-
Extracellular Solution (Bath): A physiological salt solution containing NaCl, KCl, CaCl2, MgCl2, and HEPES buffer.
-
-
Voltage-Clamp Protocol: To assess state-dependent inhibitors like the arylsulfonamides, a voltage protocol is used that holds the cell membrane at a potential where a significant fraction of channels (~50%) are in the inactivated state (e.g., holding potential of -77 mV for hNav1.7). A test pulse (e.g., to 0 mV) is then applied to open the available channels and measure the sodium current.
-
Data Analysis: The peak sodium current is measured before and after the application of various concentrations of the inhibitor. The percentage of inhibition is plotted against the compound concentration, and the data are fitted to a Hill equation to determine the IC50 value, which represents the concentration at which 50% of the current is inhibited.
Conclusion
This compound, and its close analog PF-05089771, are highly potent and selective arylsulfonamide inhibitors of the Nav1.7 channel. Their development has been instrumental in pharmacologically validating the role of Nav1.7 in pain signaling in various physiological systems. While the quantitative in vitro data are impressive, the clinical failure of PF-05089771 highlights the significant challenges in translating potent channel blockade into effective analgesia for chronic pain patients. The discordance between preclinical and clinical outcomes suggests that future research must focus not only on potency and selectivity but also on improving target engagement, utilizing more clinically relevant preclinical models, and understanding potential compensatory mechanisms within the nervous system.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Efficacy of PF-05198007 in Pain Models
This guide provides a detailed comparison of the selective NaV1.7 inhibitor, PF-05198007, across different preclinical pain models. Designed for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, outlines methodologies, and contextualizes the compound's performance against other relevant analgesics.
Introduction to this compound and the NaV1.7 Target
Voltage-gated sodium channels (VGSCs) are fundamental to the initiation and propagation of electrical signals in neurons.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is of particular interest in pain research. It is preferentially expressed in the peripheral nervous system (PNS), specifically in dorsal root ganglion (DRG) and sympathetic neurons.[1][2] Genetic studies in humans have solidified NaV1.7's role as a key determinant of pain sensation. Loss-of-function mutations lead to a congenital insensitivity to pain (CIP), a rare condition where individuals cannot perceive physical pain, while gain-of-function mutations result in debilitating hereditary pain disorders like inherited erythromelalgia (IEM).[1]
This compound is a potent and selective arylsulfonamide inhibitor of the NaV1.7 channel.[3] It is structurally related to PF-05089771, a compound that has progressed to clinical trials.[2][4] Due to its high selectivity, this compound serves primarily as a preclinical tool compound to investigate the specific role of NaV1.7 in nociception.[4][5] Its mechanism involves blocking the channel, thereby reducing the excitability of sensory neurons and inhibiting pain signal transmission.
Mechanism of Action: NaV1.7 Inhibition
The primary mechanism of this compound is the inhibition of the NaV1.7 sodium channel. In nociceptive neurons, NaV1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate an action potential. By blocking this channel, this compound prevents the initial sodium influx required for neuronal firing, thus impeding the transmission of pain signals from the periphery to the central nervous system.
Data Presentation: Cross-Model Comparison
The efficacy of this compound has been evaluated in several preclinical models. Below is a summary of its effects compared to vehicle and its structurally related analogue, PF-05089771, which has been tested more extensively.
Table 1: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Compound | Dose | Primary Outcome | Result | Reference |
|---|---|---|---|---|---|---|
| Capsaicin-Induced Flare | Mouse (WT) | This compound | 1 mg/kg | Reduction in skin blood flow (flare response Area Under Curve) | Significant Reduction (from 4930 ± 751 to 1967 ± 472) | [6] |
| 10 mg/kg | Significant Reduction (from 4930 ± 751 to 2265 ± 382) | [6] | ||||
| Mouse (NaV1.7 KO) | This compound | 1 & 10 mg/kg | Reduction in skin blood flow | No Effect (p > 0.05) | [6] | |
| Capsaicin-Induced Nociceptive Behavior | Mouse | This compound | N/A | Reduction in nociceptive behaviors (e.g., flinching, licking) | Inhibited nociceptive behavior (Qualitative report) | [1] |
| Formalin Test | Mouse | PF-06456384 (Another tool compound) | N/A | Reduction in flinching behavior | No significant analgesic effect |[1] |
Table 2: Comparative Efficacy of PF-05089771 and Other Analgesics
| Pain Model | Species | Compound | Primary Outcome | Result | Reference |
|---|---|---|---|---|---|
| Inflammatory Pain (CFA) | Mouse | PF-05089771 | Reduction in thermal & tactile sensitivity | Significant reduction in sensitivity in inflamed mice; no effect in control mice | [7][8] |
| Human Evoked Pain Battery | Human | PF-05089771 | Change in pain endpoints (thermal, pressure, cold pressor) | No significant difference from placebo | [9][10] |
| Human | Pregabalin | Change in pain endpoints | Significant analgesic effect vs. placebo | [9][10] |
| | Human | Ibuprofen | Change in pain endpoints | Significant analgesic effect vs. placebo |[9][10] |
Note: Data for PF-05089771 is included for comparative context due to its structural similarity and more extensive testing history.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
A. Capsaicin-Induced Neurogenic Flare Model
This model assesses peripheral nociceptor activity by measuring the flare (vasodilation) response mediated by the release of neuropeptides following nociceptor activation.
-
Subjects: Wild-type (WT) and NaV1.7 conditional knockout (NaV1.7Nav1.8Cre) mice.[6]
-
Procedure:
-
Drug Administration: Mice are pre-treated orally with vehicle or this compound (1 and 10 mg/kg).[6]
-
Baseline Measurement: Skin blood flow is measured using a laser Doppler imager on the plantar surface of the hind paw.
-
Capsaicin Application: A solution of capsaicin is applied topically to the same area to induce nociceptor activation.
-
Post-Capsaicin Measurement: Skin blood flow is measured continuously for a period (e.g., 55 minutes) following capsaicin application.[6]
-
-
Data Analysis: The flare response is quantified by calculating the Area Under the Curve (AUC) of the blood flow measurement over time. Statistical significance is determined using ANOVA.[6]
B. Human Evoked Pain Models
A battery of tests was used in clinical trials for the related compound PF-05089771 to assess analgesic effects in healthy volunteers.[9][10]
-
Thermal Pain: Measures pain detection thresholds on normal skin and on skin sensitized by UVB radiation.
-
Pressure Stimulation: Assesses pain tolerance thresholds to mechanical pressure.
-
Cold Pressor Test: Evaluates pain tolerance time when a limb is submerged in cold water.
These models, while not testing this compound directly, are standard in the field and provide a benchmark for analgesic efficacy that NaV1.7 inhibitors have, so far, failed to meet in human subjects without a specific pain phenotype.[9][10]
Comparison with Alternatives and Concluding Remarks
The data demonstrates that this compound is effective in a target-engagement preclinical model—the capsaicin-induced flare. Its lack of effect in NaV1.7 knockout mice confirms its on-target activity.[6] This suggests that at the peripheral level, the compound successfully blocks the channel and prevents the downstream consequences of nociceptor activation.[3]
However, the journey from preclinical target engagement to clinical analgesia is challenging. The related compound, PF-05089771, showed efficacy in a mouse inflammatory pain model but did not demonstrate significant analgesic properties in a battery of human evoked pain models when compared to placebo.[7][8][9][10] In the same human study, established analgesics like pregabalin and ibuprofen showed clear effects.[9][10]
This discrepancy highlights a significant challenge in translating NaV1.7 inhibition into broad-spectrum clinical analgesia. Several factors may contribute to this:
-
Model Specificity: The contribution of NaV1.7 to pain may be highly dependent on the specific pain state. For instance, its role appears more pronounced in inflammatory conditions than in acute nociceptive tests in healthy volunteers.[7]
-
Channel Redundancy: Nociceptors express multiple sodium channel subtypes (e.g., NaV1.8, NaV1.9). In the absence of NaV1.7 activity, other channels may compensate to maintain neuronal excitability, a concept known as degeneracy.[7]
-
Central vs. Peripheral Action: While this compound and PF-05089771 are peripherally restricted, the complex nature of pain may require modulation of central nervous system targets for robust analgesia in some conditions.[9]
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 8. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-05198007: A Comparative Analysis of its Selectivity for Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the selectivity profile of PF-05198007, a potent inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a key player in pain sensation, making it a significant target for the development of new analgesic therapies.[1][2][3] This document compiles available experimental data to compare the activity of this compound against various sodium channel subtypes, offering a valuable resource for researchers in the field of pain therapeutics and ion channel pharmacology.
Quantitative Analysis of Selectivity
This compound has been characterized as a highly potent and selective inhibitor of the Nav1.7 channel.[1][3] Its pharmacodynamic profile is reported to be identical to a similar compound, PF-05089771.[1] The following table summarizes the inhibitory activity (IC50) of this compound against several sodium channel subtypes as determined by electrophysiological studies.
| Sodium Channel Subtype | IC50 (nM) | Selectivity Fold (vs. Nav1.7) |
| Mouse Nav1.7 | 5.2 | 1 |
| Mouse Nav1.6 | 149 | ~29 |
| Mouse Nav1.1 | 174 | ~33 |
| Human Nav1.2 | Data for PF-05089771: >10-fold less potent than Nav1.7 | >10 |
| Human Nav1.3 | Data for PF-05089771: ≥909-fold less potent than Nav1.7 | ≥909 |
| Human Nav1.4 | Data for PF-05089771: ≥909-fold less potent than Nav1.7 | ≥909 |
| Human Nav1.5 | Data for PF-05089771: ≥909-fold less potent than Nav1.7 | ≥909 |
| Human Nav1.8 | Data for PF-05089771: ≥909-fold less potent than Nav1.7 | ≥909 |
Data for mouse Nav1.7, Nav1.6, and Nav1.1 are from direct measurements of this compound.[1] Data for other subtypes are inferred from the reported identical selectivity profile of PF-05089771.
Experimental Protocols
The determination of the sodium channel subtype selectivity of this compound is primarily achieved through whole-cell patch-clamp electrophysiology assays. This technique allows for the direct measurement of ionic currents through specific channel subtypes heterologously expressed in mammalian cell lines.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on specific sodium channel subtypes and determine its IC50 value.
Cell Lines:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the full-length human or mouse alpha subunit of the desired sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8). It is important to note that HEK293 cells have been shown to endogenously express Nav1.7, which should be considered when analyzing data.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in the external solution to achieve the desired final concentrations. The final DMSO concentration is typically kept below 0.1% to minimize solvent effects.
Procedure:
-
Cell Preparation: HEK293 cells expressing the target sodium channel subtype are cultured on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: The micropipette is used to form a high-resistance seal (GΩ seal) with the membrane of a single cell. The membrane patch is then ruptured by gentle suction to achieve the whole-cell recording configuration, allowing for electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -120 mV) to ensure the channels are in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents. A typical protocol involves a step to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
-
Compound Application: After establishing a stable baseline recording of sodium currents, the external solution containing different concentrations of this compound is perfused into the recording chamber.
-
Data Acquisition and Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration. A concentration-response curve is then generated by plotting the percent inhibition against the compound concentration, and the IC50 value is determined by fitting the data to a Hill equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of voltage-gated sodium channels and the experimental workflow for determining the selectivity of an inhibitor.
References
- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
A detailed analysis for researchers and drug development professionals on the comparative performance of the sulfonamide-based Nav1.7 inhibitor, PF-05198007, and prominent non-sulfonamide alternatives, supported by experimental data and detailed methodologies.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways.[1][2] Genetic studies have solidified its importance, demonstrating that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain.[2] This has spurred the development of various Nav1.7 inhibitors, with a significant portion belonging to the sulfonamide class of compounds. This compound is a potent and selective arylsulfonamide Nav1.7 inhibitor that has been a key tool in preclinical research.[3] However, the landscape of Nav1.7 inhibitors is evolving, with several non-sulfonamide compounds progressing through clinical trials. This guide provides a head-to-head comparison of this compound with notable non-sulfonamide Nav1.7 blockers, focusing on their selectivity profiles and the experimental methods used for their evaluation.
Comparative Analysis of Inhibitor Potency and Selectivity
The therapeutic potential of a Nav1.7 inhibitor is intrinsically linked to its potency and, critically, its selectivity against other sodium channel isoforms to minimize off-target effects. The following table summarizes the available quantitative data for this compound's close analog, PF-05089771, and the non-sulfonamide Nav1.7 blockers vixotrigine (BIIB074) and GDC-0276.
| Compound | Chemical Class | Nav1.7 IC50 (Use-Dependent) | Selectivity Profile (Fold-Selectivity vs. Nav1.7) |
| PF-05089771 | Aryl Sulfonamide | ~0.011 µM | Nav1.1: >100xNav1.2: ~11xNav1.3: >909xNav1.4: >909xNav1.5: >909xNav1.6: ~16xNav1.8: >909x |
| Vixotrigine (BIIB074) | Prolinamide | 1.76 - 5.12 µM | Broad Spectrum: Similar potency across Nav1.1-1.8 (within one log unit) |
| GDC-0276 | Acyl Sulfonamide | ~0.0004 µM (0.4 nM) | Nav1.1: >26xNav1.2: >26xNav1.5: ~18xNav1.6: >1200x |
Note: Data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
The determination of a compound's potency and selectivity against Nav1.7 and other sodium channel isoforms is primarily conducted using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a compound on the electrical currents mediated by specific Nav channel isoforms.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.7 channel (or other Nav channel subtypes for selectivity profiling). These cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment (37°C, 5% CO2).
-
Cell Preparation: On the day of the experiment, the cells are dissociated and plated onto glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution containing physiological concentrations of ions.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1-2 µm) is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is carefully brought into contact with a single cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -120 mV) where the Nav channels are in a closed, resting state.
-
Eliciting Currents: A series of voltage steps are applied to depolarize the membrane (e.g., to 0 mV), which causes the Nav channels to open and allows for the measurement of the inward sodium current.
-
Compound Application: The test compound (e.g., this compound or a non-sulfonamide blocker) is introduced into the external solution at various concentrations.
-
Data Acquisition and Analysis: The sodium current is recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency. For use-dependent protocols, a train of depolarizing pulses is applied to assess the block of channels in a more active state.
Visualizing Key Pathways and Processes
To better understand the context of Nav1.7 inhibition, the following diagrams illustrate the pain signaling pathway involving Nav1.7 and a typical experimental workflow for evaluating Nav1.7 blockers.
References
Unveiling the State-Dependent Inhibition of PF-05198007: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the state-dependent inhibitory properties of PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The performance of this compound is benchmarked against other notable Nav1.7 inhibitors, supported by experimental data to elucidate its mechanism of action and therapeutic potential in pain management.
Introduction to State-Dependent Inhibition of Nav1.7
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is preferentially expressed in peripheral nociceptive neurons and has been genetically validated as a key player in human pain perception. State-dependent inhibitors of Nav1.7 represent a promising therapeutic strategy. These compounds exhibit a higher affinity for the channel in its inactivated state compared to its resting state. As nociceptive neurons often exhibit prolonged periods of depolarization and high-frequency firing during chronic pain, their Nav1.7 channels are more likely to be in the inactivated state. This allows for targeted inhibition of pain-sensing neurons while minimizing effects on normally functioning neurons, thereby offering a potentially wider therapeutic window and improved side-effect profile.
This compound is an aryl sulfonamide that demonstrates potent and selective inhibition of Nav1.7. It belongs to a class of compounds that stabilize the inactivated state of the channel by interacting with the voltage-sensor domain (VSD) of domain IV. This guide delves into the quantitative evidence of this state-dependent mechanism.
Comparative Analysis of State-Dependent Nav1.7 Inhibitors
The following table summarizes the inhibitory potency of this compound and comparable Nav1.7 inhibitors, highlighting their affinity for different conformational states of the channel. It is important to note that while this compound and PF-05089771 are distinct molecules, they are structurally closely related and frequently discussed together in the literature due to their similar potent and selective state-dependent inhibition of Nav1.7. The data for PF-05089771 is often used as a surrogate to represent the properties of this class of inhibitors.
| Compound | Target | Resting State IC50 | Inactivated State IC50 | Fold-Preference for Inactivated State | Chemical Class |
| This compound (preclinical tool) | hNav1.7 | Likely in the µM range (inferred from analogs) | Likely in the low nM range (inferred from analogs) | High | Aryl Sulfonamide |
| PF-05089771 [1] | hNav1.7 | ~10 µM | 11 nM (half-inactivated) | ~900-fold | Aryl Sulfonamide |
| Vixotrigine (BIIB074) [2] | hNav1.7 | >10 µM (tonic block) | 1.76 µM (use-dependent) | >5.7-fold | - |
| GDC-0310 [3] | hNav1.7 | - | 0.6 nM | - | Acyl-sulfonamide |
| Compound 16 (AM-2099) [4] | hNav1.7 | 7.2 µM (-140 mV holding potential) | 0.14 µM (~20% inactivation) | ~51-fold | Sulfonamide |
Experimental Protocols
The determination of state-dependent inhibition of Nav1.7 channels is primarily conducted using whole-cell patch-clamp electrophysiology on cells heterologously expressing the channel (e.g., HEK293 cells).
Protocol for Determining Resting State Inhibition:
-
Cell Preparation: HEK293 cells stably expressing human Nav1.7 are cultured and prepared for electrophysiological recording.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: To predominantly maintain the Nav1.7 channels in the resting state, the cell membrane is held at a hyperpolarized potential, typically between -100 mV and -120 mV.
-
Current Elicitation: Brief depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) are applied to elicit sodium currents.
-
Compound Application: The compound of interest is perfused at various concentrations.
-
Data Analysis: The concentration-response curve for the inhibition of the peak sodium current is plotted to determine the IC50 value for the resting state.
Protocol for Determining Inactivated State Inhibition:
-
Cell Preparation and Setup: As described for the resting state protocol.
-
Voltage Protocol: To enrich the population of Nav1.7 channels in the inactivated state, a depolarized holding potential is used. A common approach is to hold the membrane at the V½ of inactivation (the voltage at which 50% of the channels are inactivated), which is typically around -70 mV to -80 mV for Nav1.7. Alternatively, a long depolarizing pre-pulse can be applied before the test pulse.
-
Current Elicitation: A brief test pulse to 0 mV is applied to measure the current from the non-inactivated channels.
-
Compound Application: The compound is applied at various concentrations.
-
Data Analysis: The IC50 for the inactivated state is determined by analyzing the concentration-dependent block of the peak sodium current under these conditions.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Nav1.7 signaling pathway in nociception and mechanism of this compound inhibition.
Caption: Experimental workflow for determining state-dependent inhibition of Nav1.7.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Preclinical Analgesic Effects of PF-05198007: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical analgesic findings for PF-05198007, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Given the limited publicly available preclinical data directly comparing this compound with other analgesics, this guide also incorporates data from its close structural and pharmacodynamic analog, PF-05089771, to provide a broader context for its potential efficacy. The information is intended to aid researchers in understanding the preclinical profile of this class of Nav1.7 inhibitors and in designing future studies.
Introduction to this compound and Nav1.7 Inhibition
This compound is an arylsulfonamide that functions as a highly selective blocker of the Nav1.7 sodium channel.[1] Nav1.7 is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical component in human pain signaling.[1] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience most forms of pain, making this channel a compelling target for novel analgesic development. This compound is noted to have a similar pharmacodynamic profile to PF-05089771, another selective Nav1.7 inhibitor that has undergone more extensive investigation.[2]
The primary mechanism of action for these inhibitors is the blockade of sodium ion influx through the Nav1.7 channel, which is crucial for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting this channel, these compounds are hypothesized to reduce the excitability of these neurons, thereby diminishing the transmission of pain signals to the central nervous system.
Quantitative Comparison of Analgesic Efficacy
Table 1: Efficacy in a Model of Inflammatory Pain (Capsaicin-Induced Flare)
| Compound | Species | Dose | Route of Administration | Primary Outcome Measure | Result | Citation |
| This compound | Mouse | 1 and 10 mg/kg | Oral | Reduction in capsaicin-induced flare area | Statistically significant reduction in flare area compared to vehicle. | |
| Vehicle | Mouse | N/A | Oral | N/A | No significant effect. |
Table 2: Efficacy in a Model of Arthritic Pain (MIA-Induced)
| Compound | Species | Dose | Route of Administration | Primary Outcome Measure | Result | Citation |
| PF-05089771 | Rat | 0.1 mg/50 µL | Intra-articular | Reduction in secondary allodynia | Diminished secondary allodynia. | [3] |
| Vehicle | Rat | 50 µL | Intra-articular | N/A | No significant effect. | [3] |
Table 3: Representative Preclinical Efficacy of Standard Analgesics (for context)
| Compound | Class | Animal Model | Primary Outcome Measure | Typical Result |
| Ibuprofen | NSAID | CFA-induced inflammation (Rat) | Reversal of thermal hyperalgesia | Significant reversal of hyperalgesia |
| Pregabalin | Gabapentinoid | Chronic Constriction Injury (Rat) | Reversal of mechanical allodynia | Significant reversal of allodynia |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published findings. Below are summaries of key experimental protocols used to evaluate the analgesic effects of Nav1.7 inhibitors.
Capsaicin-Induced Flare Model
This model is used to assess neurogenic inflammation, a process involving the release of neuropeptides from sensory nerve endings, leading to vasodilation and plasma extravasation (flare).
-
Animals: Typically, adult male C57BL/6 mice are used.
-
Acclimatization: Animals are acclimatized to the testing environment for a specified period before the experiment.
-
Drug Administration: this compound or vehicle is administered orally at predetermined times before the capsaicin challenge.
-
Capsaicin Injection: A small volume of capsaicin solution (e.g., 20 µL of a 0.1% solution) is injected intradermally into the plantar surface of the hind paw.
-
Flare Measurement: The area of the resulting flare (redness) is measured at various time points after the capsaicin injection. This can be done by tracing the flare onto a transparent sheet and calculating the area, or using imaging techniques.
-
Data Analysis: The flare area over time is calculated and compared between the drug-treated and vehicle-treated groups.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This is a widely used model of persistent inflammatory pain.
-
Animals: Adult rats or mice are commonly used.
-
Induction of Inflammation: A single intraplantar injection of CFA (an emulsion of heat-killed mycobacteria in oil) into the hind paw induces a localized and long-lasting inflammation.[4]
-
Behavioral Testing: Nociceptive thresholds are measured before and at multiple time points after CFA injection. Common tests include:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a hot plate. The latency to paw withdrawal is recorded.
-
-
Drug Administration: The test compound (e.g., a Nav1.7 inhibitor) or a standard analgesic is administered, and its effect on the established hypersensitivity is measured.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the context of these studies.
Caption: Role of Nav1.7 in nociceptor signaling and its inhibition by this compound.
Caption: A generalized workflow for preclinical evaluation of analgesic compounds.
Discussion and Future Directions
The preclinical data for this compound and its analog PF-05089771 demonstrate target engagement and analgesic activity in specific models of inflammatory and neuropathic pain. However, the broader landscape of Nav1.7 inhibitor development has been marked by a significant challenge in translating these promising preclinical findings into clinical efficacy.[5][6] Clinical trials with PF-05089771 in patients with painful diabetic peripheral neuropathy failed to show a significant improvement in pain scores compared to placebo and were less effective than pregabalin.[7][8]
Several factors may contribute to this translational gap, including:
-
Differences in Pain Pathophysiology: The animal models used in preclinical studies may not fully recapitulate the complexity of human chronic pain conditions.
-
Pharmacokinetics and Target Engagement: Achieving sufficient and sustained target engagement at the site of nerve injury or inflammation in humans has been a challenge.
-
Role of Other Sodium Channels: Other Nav subtypes (e.g., Nav1.8) also play crucial roles in pain signaling, and their contribution may be more significant in certain chronic pain states.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of selective Nav1.7 inhibitors with a range of standard-of-care analgesics in various validated pain models.
-
Advanced pain models: Utilizing more translational animal models that better mimic the multifaceted nature of human chronic pain.
-
Combination therapies: Investigating the potential synergistic effects of Nav1.7 inhibitors with other classes of analgesics.
By addressing these key areas, the scientific community can better understand the therapeutic potential of Nav1.7 inhibition and work towards the development of novel, effective, and safe treatments for chronic pain.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. sciresjournals.com [sciresjournals.com]
- 4. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the voltage-gated sodium channel Nav1.7 inhibitor, PF-05198007, and its specificity, supported by experimental data from studies utilizing Nav1.7 knockout models. The objective is to offer a clear and data-driven assessment of this compound's on-target activity, providing valuable insights for researchers in the field of pain therapeutics.
Introduction to this compound and Nav1.7
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, where it acts as a key regulator of nociceptor excitability.[3][4] Genetic studies in humans have solidified Nav1.7 as a high-value target for analgesic drug development. Loss-of-function mutations in SCN9A result in a congenital inability to experience pain, while gain-of-function mutations lead to debilitating chronic pain syndromes.[3]
This compound is a potent and selective small molecule inhibitor of Nav1.7.[5] It shares a similar pharmacodynamic profile with another well-characterized Nav1.7 inhibitor, PF-05089771.[5] This guide will delve into the experimental evidence that substantiates the specificity of this compound for Nav1.7, with a particular focus on studies employing Nav1.7 knockout models.
Comparative Analysis of Nav1.7 Inhibitor Selectivity
The table below summarizes the inhibitory potency (IC50) of Nav1.7 inhibitors against various sodium channel subtypes. The data for PF-05089771 is presented as a surrogate for this compound due to their similar pharmacodynamic profiles. This comparison highlights the selectivity of these compounds for Nav1.7 over other Nav channels, which is crucial for minimizing off-target effects.
| Compound | Nav1.1 (IC50) | Nav1.2 (IC50) | Nav1.3 (IC50) | Nav1.4 (IC50) | Nav1.5 (IC50) | Nav1.6 (IC50) | Nav1.7 (IC50) | Nav1.8 (IC50) |
| PF-05089771 | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | 4,800 nM | 11 nM | >10,000 nM |
| ProTx-II | 16 nM | >25 nM | >25 nM | >25 nM | >25 nM | >25 nM | 0.3-1.6 nM | >25 nM |
| A-803467 | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | >10,000 nM | 80 nM |
Note: Data for PF-05089771 is from various sources and may represent approximate values. ProTx-II is a peptide toxin, and A-803467 is a selective Nav1.8 inhibitor included for comparison.
Experimental Validation of Specificity in Nav1.7 Knockout Models
A key strategy to unequivocally determine the on-target effect of a drug is to test its efficacy in a model where the target is absent. Studies using Nav1.7 knockout mice have been instrumental in confirming the specificity of this compound.
Capsaicin-Induced Flare Model
One such study investigated the effect of this compound on the neurogenic flare response induced by capsaicin in both wild-type (WT) and Nav1.7 knockout (Nav1.7Nav1.8Cre) mice.[5][6] Capsaicin activates TRPV1 receptors on nociceptors, leading to the release of neuropeptides that cause vasodilation and a "flare" response. This response is partially dependent on Nav1.7 activity.
The results demonstrated that oral administration of this compound at doses of 1 and 10 mg/kg significantly reduced the capsaicin-induced flare response in WT mice.[5][6] In stark contrast, the same doses of this compound had no effect on the flare response in Nav1.7 knockout mice.[5][6] This provides compelling evidence that the anti-inflammatory and analgesic effects of this compound are mediated through the specific inhibition of the Nav1.7 channel.
| Animal Model | Treatment | Capsaicin-Induced Flare Response (Area Under the Curve) |
| Wild-Type (WT) Mice | Vehicle | 4930 ± 751 |
| Wild-Type (WT) Mice | This compound (1 mg/kg) | 1967 ± 472 |
| Wild-Type (WT) Mice | This compound (10 mg/kg) | 2265 ± 382 |
| Nav1.7 Knockout Mice | Vehicle | Reduced compared to WT |
| Nav1.7 Knockout Mice | This compound (1 or 10 mg/kg) | No significant change from vehicle |
Data adapted from publicly available information on this compound.[5]
Experimental Protocols
Capsaicin-Induced Flare in Mice
Objective: To assess the effect of a test compound on neurogenic inflammation.
Animals: Adult male C57Bl/6J wild-type mice and Nav1.7Nav1.8Cre knockout mice.
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle orally at the desired dose and time point before the experiment.
-
Anesthetize the mice.
-
Apply a solution of capsaicin (typically 0.1% to 1%) topically to a defined area on the hind paw.
-
Measure the flare response, which is the area of vasodilation (reddening) around the application site, at regular intervals for up to 60 minutes. This can be done by tracing the flare area on a transparent sheet and calculating the area or by using imaging techniques like laser Doppler imaging to measure blood flow.
-
Calculate the area under the curve (AUC) of the flare response over time for each animal.
-
Compare the AUC between treatment groups and genotypes using appropriate statistical analysis.[7][8][9][10]
Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of a compound on specific Nav channel subtypes.
Cell Lines: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7, hNav1.5, etc.).
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Apply a series of voltage steps (voltage-clamp protocol) to elicit sodium currents through the expressed channels.
-
Record the baseline sodium currents.
-
Perfuse the chamber with increasing concentrations of the test compound and record the sodium currents at each concentration.
-
Measure the peak sodium current at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.[11][12][13][14][15]
Visualizing the Pathway and Experimental Workflow
Caption: Nav1.7 Signaling Pathway in Pain Perception.
Caption: Experimental Workflow for Assessing Specificity.
Conclusion
The available preclinical data, particularly from studies employing Nav1.7 knockout models, strongly support the high specificity of this compound for the Nav1.7 channel. The compound effectively mitigates a Nav1.7-dependent physiological response in wild-type animals, an effect that is absent in animals lacking the Nav1.7 channel. This on-target activity, combined with a favorable selectivity profile against other sodium channel subtypes, underscores the potential of this compound as a targeted therapeutic for pain conditions driven by Nav1.7 hyperexcitability. Further research and clinical development will be crucial to translate these promising preclinical findings into effective treatments for patients suffering from chronic pain.
References
- 1. physoc.org [physoc.org]
- 2. pnas.org [pnas.org]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pcpr.pitt.edu [pcpr.pitt.edu]
- 8. journals.ipinnovative.com [journals.ipinnovative.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Capsaicin-induced depolymerization of axonal microtubules mediates analgesia for trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
An in-depth analysis of arylsulfonamide-based Nav1.7 inhibitors, offering a comparative look at their potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.
The voltage-gated sodium channel Nav1.7 has emerged as a high-interest target for the development of novel analgesics due to its critical role in pain signaling pathways.[1] Genetic studies have provided compelling evidence, with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, leading to a congenital inability to experience pain.[1] Conversely, gain-of-function mutations are associated with debilitating pain syndromes.[1] This has spurred significant research into the discovery of selective Nav1.7 inhibitors. Among the most promising classes of these inhibitors are the arylsulfonamides. This guide provides a comparative overview of key arylsulfonamide Nav1.7 inhibitors, presenting their performance based on available experimental data.
The Role of Nav1.7 in Pain Signaling
Nav1.7 channels are predominantly expressed in peripheral sensory neurons, where they act as key regulators of neuronal excitability.[1] They play a crucial role in the initial phase of action potential generation in response to noxious stimuli. The influx of sodium ions through Nav1.7 channels leads to depolarization of the neuronal membrane, which, upon reaching a threshold, triggers an action potential that propagates along the nerve fiber to the central nervous system, where it is perceived as pain.
Comparative Efficacy and Selectivity of Arylsulfonamide Nav1.7 Inhibitors
A critical aspect in the development of Nav1.7 inhibitors is achieving high selectivity against other sodium channel isoforms to minimize off-target effects. For instance, inhibition of Nav1.5 can lead to cardiovascular side effects, while blocking Nav1.6 may cause central nervous system-related toxicities.[2] The following table summarizes the in vitro potency and selectivity of several notable arylsulfonamide Nav1.7 inhibitors.
| Compound | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) | Selectivity (Nav1.6/Nav1.7) | Reference |
| PF-05089771 | 11 | >10,000 | 110 | >909 | 10 | [1] |
| Compound 3 (Merck) | 1.7 | >2,700 | 46 | >1,588 | 27 | [3] |
| Compound 10o | 0.64 | 33,610 | - | >52,515 | - | [4] |
| Compound 19 (Merck) | 8.8 (mouse) | - | 530 (mouse) | - | 60 | [2] |
| GNE-616 (24) | 0.8 | >10,000 | 140 | >12,500 | 175 | [5] |
| AM-2099 (16) | 10 | 1,400 | - | 140 | - | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the patch-clamp protocol (resting vs. inactivated state) and the cell line used.
Pharmacokinetic Profiles
The therapeutic potential of a Nav1.7 inhibitor is also heavily dependent on its pharmacokinetic properties, including oral bioavailability, plasma clearance, and distribution to target tissues. The table below presents available pharmacokinetic data for selected arylsulfonamide inhibitors.
| Compound | Species | Oral Bioavailability (F%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| PF-05089771 | Human | 38 | 45 | 13 | [7] |
| Compound 5 (Merck) | Rat | 14 | - | - | [2] |
| Compound 16 (AM-2099) | Rat | 50 | 16 | 2.5 | [6] |
| MK-2075 | Rhesus | - | - | - | [4][8] |
Experimental Protocols
The data presented in this review are primarily derived from electrophysiological assays and in vivo pain models. Understanding the methodologies behind these experiments is crucial for interpreting the results.
Automated Patch-Clamp Electrophysiology
This is a high-throughput method used to measure the inhibitory activity of compounds on Nav1.7 channels.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Voltage Protocol: A typical voltage protocol involves holding the cell membrane at a potential that maintains a population of channels in the resting or inactivated state, followed by a depolarizing pulse to elicit a sodium current. The effect of the compound is measured as a reduction in the peak current amplitude. Different voltage protocols can be used to assess the state-dependence of the inhibitor.
In Vivo Pain Models
1. Carrageenan-Induced Thermal Hyperalgesia: This model is used to assess the efficacy of compounds in reducing inflammatory pain.
-
Procedure: A solution of carrageenan (typically 1-2%) is injected into the plantar surface of a rodent's hind paw to induce inflammation and hyperalgesia.
-
Assessment: The paw withdrawal latency to a thermal stimulus (e.g., from a radiant heat source) is measured before and after carrageenan injection and drug administration. An increase in withdrawal latency after drug treatment indicates an analgesic effect.[9][10][11]
2. Chronic Constriction Injury (CCI) Model: This is a model of neuropathic pain.
-
Procedure: The sciatic nerve of an anesthetized rodent is loosely ligated with chromic gut sutures, causing a partial nerve injury.[2][5][12][13][14]
-
Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments. The force required to elicit a paw withdrawal is determined. An increase in the withdrawal threshold after drug administration indicates an anti-allodynic effect.[5][12]
Drug Discovery and Development Workflow
The path from identifying a potential Nav1.7 inhibitor to a clinical candidate involves a multi-step process.
Conclusion
The arylsulfonamide class of Nav1.7 inhibitors represents a promising avenue for the development of novel analgesics. Significant progress has been made in identifying potent and selective compounds with favorable pharmacokinetic profiles. However, translating preclinical efficacy into clinical success remains a challenge. Future research will likely focus on further optimizing selectivity, improving drug-like properties, and better understanding the nuances of Nav1.7 pharmacology in different pain states. The data and methodologies presented in this guide provide a valuable resource for researchers dedicated to advancing the field of pain therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Mouse Model of Carrageenan Induced Inflammatory Pain [bio-protocol.org]
- 4. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 11. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of PF-05198007
For researchers, scientists, and drug development professionals, the responsible handling of chemical compounds extends throughout their lifecycle, culminating in their proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of PF-05198007, a potent, orally active, and selective arylsulfonamide Nav1.7 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Crucial Note: Before proceeding with any disposal, it is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document contains the most accurate and comprehensive safety and handling information. The following guidelines are based on standard practices for the disposal of research-grade chemical compounds and should be supplemented with the information in the official SDS and your institution's specific protocols.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all necessary safety measures are in place to minimize exposure and risk.
-
Personal Protective Equipment (PPE): At a minimum, a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) must be worn.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Response: Have a chemical spill kit readily available. In the event of a spill, isolate the area, prevent the material from entering drains, and follow your institution's established spill cleanup procedures.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic approach of segregation, containment, and collaboration with certified waste management services.
-
Waste Characterization and Segregation:
-
Unused or Expired Solid Compound: Pure, unadulterated this compound should be classified as hazardous chemical waste.
-
Solutions: All solutions containing this compound must be treated as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Labware: Any items that have come into direct contact with this compound, such as pipette tips, vials, and gloves, are considered contaminated solid waste and must be disposed of accordingly.
-
-
Containment and Labeling:
-
Use separate, dedicated, and clearly labeled containers for solid and liquid waste.
-
Containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label each container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
Ensure that the storage area is away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain meticulous records of all disposed this compound, including quantities and dates of disposal. This is crucial for regulatory compliance.
-
Under no circumstances should this compound be disposed of down the drain or in regular municipal trash.
Quantitative Data on Disposal
At present, there is no publicly available quantitative data specifically detailing the disposal of this compound. The following table provides a general framework for the types of waste generated and their appropriate disposal streams.
| Waste Type | Description | Recommended Disposal Container | Disposal Method |
| Solid Waste | Unused or expired this compound powder. | Labeled, sealed, chemical-resistant container for solid hazardous waste. | Incineration by a licensed hazardous waste facility. |
| Liquid Waste | Solutions containing this compound. | Labeled, sealed, chemical-resistant container for liquid hazardous waste. | Incineration or other approved treatment by a licensed hazardous waste facility. |
| Contaminated Materials | Gloves, pipette tips, vials, bench paper, etc. | Labeled, sealed plastic bag or container for solid hazardous waste. | Incineration by a licensed hazardous waste facility. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Workflow.
Essential Safety and Logistical Guidance for Handling PF-05198007
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PF-05198007, a potent, orally active, and selective Nav1.7 inhibitor.[1][2] Given the potent nature of this compound and the absence of a publicly available, detailed Safety Data Sheet (SDS), a comprehensive approach to safety is paramount. The following procedures are based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs).[3][4][5]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The required level of PPE is contingent on the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors may be generated) |
Note: Always consult PPE manufacturer's guidelines for proper use, cleaning, and maintenance.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential for the safe handling of potent compounds like this compound.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.[6]
-
Restricted Access: Access to the handling area should be limited to trained and authorized personnel.[3]
-
Gather Materials: Assemble all necessary equipment, PPE, and waste disposal containers before commencing work.
-
Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.[7]
-
Review Procedures: Thoroughly review the experimental protocol and this safety guidance.
2. Handling:
-
Donning PPE: Put on PPE in the correct sequence, ensuring a proper fit.[8]
-
Weighing: If weighing the solid form, perform this task within a containment system (e.g., ventilated balance enclosure) to prevent dust inhalation.[6]
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Containment: All manipulations of the compound must occur within the designated containment area.[4]
-
Aerosol Prevention: Avoid any actions that could generate dust or aerosols.[7]
3. Decontamination:
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE carefully in the reverse order it was put on to avoid self-contamination.[7]
4. Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and follow your institution's established spill response protocol for potent compounds.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations to protect human health and the environment.[9][10]
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated disposables) | - Place in a clearly labeled, sealed hazardous waste container.- Arrange for pickup and disposal by a certified hazardous waste vendor. Incineration is the preferred method for many pharmaceuticals.[11] |
| Liquid Waste (solutions containing this compound) | - Collect in a designated, sealed, and clearly labeled hazardous waste container.- Do not dispose of down the drain.[7]- Arrange for disposal through a certified hazardous waste vendor. |
| Empty Containers | - Decontaminate the exterior of the container.- Obliterate or remove all labels before disposal to prevent misuse.[7]- Dispose of in accordance with institutional guidelines. |
| Sharps (needles, syringes) | - Dispose of immediately in a designated sharps container. |
All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[10] A record of destruction should be maintained.[11][12]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pharmtech.com [pharmtech.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. healthcare.uiowa.edu [healthcare.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
